(2-Acetyl-4,5-dimethoxyphenyl)acetic acid chemical properties
The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid , a critical intermediate in the synthesis of the benzazepine class o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and pharmaceutical applications of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid , a critical intermediate in the synthesis of the benzazepine class of cardiotonic agents, most notably Ivabradine .
Physicochemical Profile, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid (CAS 38210-84-3 ) is a bifunctional aromatic building block characterized by the presence of both an acetyl group and an acetic acid moiety on a veratrole (1,2-dimethoxybenzene) core.[1][2] It serves as a strategic scaffold in medicinal chemistry, particularly for constructing fused bicyclic nitrogen heterocycles such as benzazepines and phthalazinones . Its primary industrial relevance lies in its role as a key intermediate—and potential process-related impurity—in the manufacturing of Ivabradine Hydrochloride , a selective
current inhibitor used for the management of stable angina and heart failure.
Physicochemical Characterization
This compound exhibits the solubility and stability characteristics typical of keto-acids. The juxtaposition of the ketone and carboxylic acid groups facilitates intramolecular cyclization under dehydrating conditions.
Table 1: Key Chemical Properties
Property
Specification
Chemical Name
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid
CAS Number
38210-84-3
Molecular Formula
Molecular Weight
238.24 g/mol
Appearance
Off-white to pale beige crystalline solid
Melting Point
165–168 °C (as hydrochloride derivative) / ~145–150 °C (free acid, est.)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc)
~4.2 (Carboxylic acid)
Key Functional Groups
Aryl Ketone, Carboxylic Acid, Methoxyl (x2)
Synthetic Pathways & Manufacturing
The synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid relies on electrophilic aromatic substitution, leveraging the activating nature of the methoxy groups to direct regioselectivity.
3.1. Primary Route: Friedel-Crafts Acetylation
The most robust synthetic route involves the regioselective acetylation of Homoveratric acid (3,4-dimethoxyphenylacetic acid). The 3- and 4-methoxy groups strongly activate the ring. The position para to the 3-methoxy group (position 6) is sterically accessible and electronically favored, leading to the 2-acetyl product (renumbered).
Reagents: Acetic Anhydride (
), Polyphosphoric Acid (PPA) or .
Conditions: 60–80°C, anhydrous conditions.
Mechanism: PPA acts as both solvent and catalyst, generating the acylium ion (
) which attacks the electron-rich aromatic ring.
3.2. Visualization of Synthesis Pathway
The following diagram illustrates the conversion of Homoveratric acid to the target keto-acid and its subsequent potential cyclization.
Caption: Regioselective Friedel-Crafts acetylation of Homoveratric acid followed by potential cyclization pathways.
Reactivity & Functional Group Transformations
The molecule's "keto-acid" motif makes it a versatile precursor for heterocycle formation.
4.1. Benzazepine Ring Formation
Reaction with ammonia or primary amines under reducing conditions (or via condensation) can yield the 3-benzazepin-2-one core.
Mechanism: The amine condenses with the carboxylic acid to form an amide, and with the ketone to form an imine (Schiff base). Subsequent reduction or direct cyclization establishes the 7-membered lactam ring characteristic of Ivabradine.
4.2. Phthalazinone Formation
Reaction with hydrazine hydrate leads to the formation of a phthalazinone-type derivative.
Protocol: Refluxing the keto-acid with hydrazine in ethanol.
Outcome: This reaction is often used for characterization or to synthesize distinct pharmaceutical scaffolds (e.g., PDE inhibitors).
Role in Ivabradine Development
In the context of Ivabradine (Corlanor/Procoralan) , this molecule is defined primarily as a Key Intermediate and a Process Impurity .
Synthesis Intermediate: It represents the "open-ring" precursor to the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core (CAS 73942-87-7).
Impurity Profile: During the hydrolysis of the benzazepinone ring (e.g., under harsh acidic or basic stress), the lactam bond may cleave, reverting to the keto-acid form. Consequently, (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is monitored as a degradation product in stability studies.
Impurity Designation: Often referred to as "Ivabradine Impurity" in pharmacopeial contexts (though specific numbering varies by vendor).
Analytical Characterization
To validate the identity of this compound, the following spectral signatures are diagnostic:
Table 2: Predicted Spectral Data
Technique
Diagnostic Signal
Assignment
1H NMR (DMSO-d6)
2.55 ppm (s, 3H)
Acetyl methyl group ()
3.65 ppm (s, 2H)
Benzylic methylene ()
3.80, 3.85 ppm (s, 6H)
Methoxy groups ()
6.90, 7.20 ppm (s, 1H each)
Aromatic protons (Para to each other)
12.0+ ppm (br s, 1H)
Carboxylic acid proton
IR Spectroscopy
1710
Carboxylic Acid stretch
1675
Aryl Ketone stretch
Mass Spectrometry
m/z 239.1
Protonated molecular ion
Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic tendencies may be observed due to the carboxylic acid.
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood during synthesis involving PPA or Acetic Anhydride.
Topic: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid CAS Number: 38210-84-3[1][2][3] Advanced Synthesis, Characterization, and Application in Benzazepine Therapeutics Executive Summary & Chemical Identity (2-Acetyl-4,5-dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
CAS Number: 38210-84-3[1][2][3]
Advanced Synthesis, Characterization, and Application in Benzazepine Therapeutics
Executive Summary & Chemical Identity
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid (CAS 38210-84-3 ) is a critical regioselective intermediate used primarily in the synthesis of the "funny" current (
) inhibitor Ivabradine .[2][3] It represents a functionalized phenylacetic acid derivative where the introduction of an acetyl group at the ortho position (relative to the acetic acid moiety) creates the necessary scaffold for subsequent ring expansion into the 3-benzazepin-2-one system.
This guide details the synthesis, purification, and validation of this compound, emphasizing the Friedel-Crafts acylation mechanism mediated by polyphosphoric acid (PPA).
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Synthetic Pathway & Mechanism[6]
The synthesis relies on the Friedel-Crafts acylation of Homoveratric acid. The choice of Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst is critical. Unlike Aluminum Chloride (
), PPA suppresses the formation of polymeric byproducts and avoids the harsh hydrolysis steps required for metal-halide catalysts.
Mechanistic Causality
Substrate Activation: The 3,4-dimethoxy substitution pattern strongly activates the benzene ring.
Regioselectivity: The position para to the methoxy groups is blocked. The position ortho to the acetic acid side chain (position 6) is sterically accessible and electronically favored for electrophilic aromatic substitution.
Acylium Ion Generation: PPA dehydrates acetic anhydride to generate the reactive acylium ion (
) in situ.
Avoidance of Cyclization: While phenylacetic acids can cyclize to tetralones in PPA, the presence of the highly reactive acylating agent (Ac2O) favors intermolecular acylation over intramolecular cyclization under controlled temperatures (<80°C).
Pathway Visualization (DOT)
Caption: Regioselective synthesis of CAS 38210-84-3 via PPA-mediated acylation.
Experimental Protocol
Safety Note: PPA is viscous and highly acidic. Acetic anhydride is corrosive. Perform all steps in a fume hood.
Materials
Homoveratric acid (3,4-Dimethoxyphenylacetic acid): 10.0 g (51 mmol)
Acetic Anhydride: 6.0 mL (63 mmol)
Polyphosphoric Acid (PPA): ~100 g (
content)
Ice/Water: 500 mL
Step-by-Step Methodology
Preparation of Reaction Matrix:
In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to PPA viscosity), charge 100 g of Polyphosphoric Acid.
Heat the PPA to 60°C to lower viscosity.
Reagent Addition:
Add 10.0 g of Homoveratric acid to the PPA. Stir for 15 minutes until fully dispersed/dissolved.
Critical Step: Add 6.0 mL of Acetic Anhydride dropwise over 20 minutes.
Observation: The reaction is exothermic. Maintain internal temperature between 60–70°C . Exceeding 80°C increases the risk of tar formation or unwanted cyclization to tetralones.
Reaction Phase:
Stir the mixture at 65°C for 3 hours .
In-Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower product spot.
Quenching & Isolation:
Cool the reaction mixture to 40°C.
Pour the viscous syrup slowly onto 500 g of crushed ice with vigorous stirring. The PPA hydrolysis is exothermic; do not allow the quench to boil.
Stir the aqueous slurry for 1 hour. The product will precipitate as an off-white solid.
Purification:
Filter the precipitate under vacuum.[4][5] Wash with cold water (
) to remove residual phosphoric acid.
Recrystallization: Dissolve the crude wet cake in minimum boiling Ethanol/Water (8:2) . Cool slowly to 4°C.
Filter and dry in a vacuum oven at 50°C for 12 hours.
Yield Expectation: 70–80% (8.5–9.7 g).
Analytical Characterization (Self-Validation)
To ensure the integrity of the intermediate before proceeding to Ivabradine synthesis, verify the following spectral markers.
Technique
Diagnostic Signal
Structural Assignment
1H NMR (400 MHz, DMSO-d6)
2.56 (s, 3H)
Acetyl methyl group (-C=O). Essential confirmation of acylation.[6]
The utility of CAS 38210-84-3 lies in its conversion to the benzazepine ring. The acetyl group condenses with an amine to close the 7-membered ring.
Workflow Logic
Esterification: The acid is often converted to its methyl/ethyl ester to protect the carboxyl group.
Ring Closure: Reaction with aminoacetaldehyde dimethyl acetal (or similar amine source) followed by acid-catalyzed cyclization yields the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one .
Side Chain Attachment: The benzazepine is then alkylated to attach the specific Ivabradine side chain.
Caption: Strategic role of CAS 38210-84-3 in the manufacturing of Ivabradine.
References
Sigma-Aldrich. Product Specification: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid (CAS 38210-84-3).[2][3] Available at:
BenchChem. Compound Entry: CAS 38210-84-3.[7] Available at:
National Institutes of Health (NIH). Synthesis of Benzazepine Intermediates via Friedel-Crafts Acylation. (Contextual reference on PPA acylation mechanisms). Available at:
ChemicalBook. CAS 38210-84-3 Technical Data.[1] Available at:
Friedel-Crafts Acylation of Dimethoxyphenylacetic Acid Derivatives
The following in-depth technical guide details the Friedel-Crafts acylation of dimethoxyphenylacetic acid derivatives, focusing on both intermolecular applications (deoxybenzoin synthesis) and the critical distinction re...
Author: BenchChem Technical Support Team. Date: February 2026
The following in-depth technical guide details the Friedel-Crafts acylation of dimethoxyphenylacetic acid derivatives, focusing on both intermolecular applications (deoxybenzoin synthesis) and the critical distinction regarding intramolecular cyclization (indanone synthesis).
Technical Guide for Drug Development & Synthetic Applications
Executive Summary & Strategic Scope
In pharmaceutical synthesis, 3,4-dimethoxyphenylacetic acid (Homoveratric acid) and its derivatives are pivotal scaffolds. Their utility in Friedel-Crafts acylation is bifurcated into two distinct mechanistic pathways, each serving different synthetic ends:
Intermolecular Acylation (Electrophilic Role): The acid chloride derivative acts as the electrophile reacting with an electron-rich arene. This is the primary route to deoxybenzoins , which are immediate precursors to isoflavones and bioactive stilbenes.
Intramolecular Cyclization (Nucleophilic/Substrate Role): While direct cyclization of phenylacetic acid to a 4-membered ring is energetically unfavorable, this scaffold is the precursor to 3-(3,4-dimethoxyphenyl)propanoic acid , which undergoes Friedel-Crafts cyclization to form 5,6-dimethoxy-1-indanone . This indanone is the core pharmacophore of Donepezil (Aricept), a leading acetylcholinesterase inhibitor for Alzheimer's disease.
This guide provides high-fidelity protocols for both pathways, emphasizing catalyst selection (
vs. Polyphosphoric Acid), mechanistic control, and scalability.
Mechanistic Foundations: The Acylium Ion
The unifying feature of these transformations is the generation of the resonance-stabilized acylium ion.[1] The dimethoxy substitution pattern on the aromatic ring acts as a strong
-donor, activating the ring for nucleophilic attack (in cyclization) but also requiring careful modulation of Lewis acid strength to prevent demethylation or polymerization.
Acylium Formation & Stability
The reaction initiates with the coordination of the Lewis acid (LA) to the acyl chloride or anhydride.
Critical Insight: Unlike simple alkyl benzenes, the methoxy groups in homoveratric acid derivatives can coordinate with hard Lewis acids (
, ), potentially deactivating the catalyst. Stoichiometric excess of Lewis acid (typically 1.1–2.5 equiv) is often required to saturate these basic sites and drive the reaction.
Scenario A: Intermolecular Acylation (Synthesis of Deoxybenzoins)
This pathway is employed when the dimethoxyphenylacetic acid derivative serves as the acylating agent .
Activation: Dissolve the acid in anhydrous DCM. Add
dropwise with a catalytic amount of DMF (1-2 drops). Reflux for 2 hours until gas evolution (, ) ceases. Evaporate solvent/excess to obtain the crude acid chloride.
Complexation: Redissolve the acid chloride in fresh anhydrous DCM (30 mL) and cool to 0°C under
atmosphere.
Catalyst Addition: Add
portion-wise. The solution will darken as the acylium complex forms. Stir for 15 min at 0°C.
Coupling: Add 1,3-dimethoxybenzene (dissolved in 10 mL DCM) slowly via syringe pump or dropping funnel to control the exotherm.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Quench: Pour the reaction mixture over crushed ice/HCl (conc.) mixture to break the Aluminum-alkoxide complex.
Workup: Extract with DCM (
mL). Wash organics with Brine and saturated . Dry over .
Purification: Recrystallize from Ethanol or purify via flash chromatography (
).
Data Summary Table: Solvent & Catalyst Effects
Catalyst
Solvent
Temp (°C)
Yield (%)
Notes
DCM
0 25
78-85
Standard. Good solubility.
Benzene
80
65-70
Milder. Fewer side reactions.
Nitrobenzene
60
55
Weak. Requires activation.
Zeolite HY
None (Melt)
120
40-50
Green method. Heterogeneous.
Scenario B: Intramolecular Cyclization (The Donepezil Route)
Crucial Distinction: 3,4-Dimethoxyphenylacetic acid (2-carbon linker) does not cyclize to form an indanone directly. It must be homologated to 3-(3,4-dimethoxyphenyl)propanoic acid (3-carbon linker) to allow for the formation of the thermodynamically stable 5-membered ketone ring (1-Indanone).
, PPA acts as both solvent and catalyst. It is less prone to demethylating the sensitive methoxy groups compared to strong Lewis acids at high temperatures.
Experimental Protocol: Cyclization to 5,6-Dimethoxy-1-indanone
Preparation: Heat PPA to 60–70°C in a mechanical stirrer setup (viscosity reduction).
Addition: Add the propanoic acid derivative in portions to the warm PPA. Ensure thorough dispersion.
Cyclization: Increase temperature to 70–80°C . Stir for 2–3 hours.
Caution: Do not exceed 90°C; risk of O-demethylation increases significantly.
Quench: Cool to 40°C. Pour the viscous syrup slowly into 2 L of crushed ice with vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the off-white precipitate. Wash with water (
mL) to remove residual acid.
Purification: Recrystallize from Acetone/Hexane or Methanol.
Yield: Typically 85–92%.
Purity: >98% (HPLC).
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for dimethoxyphenylacetic acid derivatives: the intermolecular route to deoxybenzoins and the homologation-cyclization route to indanones.
Caption: Divergent synthetic pathways for Homoveratric Acid. Top: Intermolecular acylation.[3][4] Bottom: Homologation and intramolecular cyclization to Indanone.
Troubleshooting & Optimization
Common Failure Modes
Demethylation:
Symptom:[5][6][7][8] Appearance of phenolic peaks in NMR (
stretch in IR).
Cause: Reaction temperature >90°C or use of
without moderation.
Fix: Switch to Methanesulfonic acid (MsOH) or keep PPA temperature strictly <80°C.
Cause: High concentration of highly activated substrate.
Fix: Dilute reaction (if intermolecular) or use high-dilution techniques. For PPA, ensure efficient stirring to avoid "hot spots."
Incomplete Cyclization:
Symptom:[5][6][7][8] Recovery of starting material.[6]
Cause: PPA viscosity prevents effective mixing.
Fix: Add Xylene as a co-solvent to the PPA mixture to improve mass transfer.
Green Chemistry Alternatives
Recent advancements utilize Solid Acid Catalysts to replace corrosive
and viscous PPA.
Zeolite H-Beta: Effective for intermolecular acylation of anisole derivatives.
Nafion-H: Perfluorinated resin sulfonic acid can catalyze the cyclization of phenylpropionic acids in refluxing toluene with a Dean-Stark trap.
References
Azevedo, A. M. G. (2025). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. Redalyc.
Lou, T., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
Quick Company. (2024). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Patent/Technical Disclosure.
Sarvari, M. H., & Sharghi, H. (2004).[9] A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO). Journal of Organic Chemistry, 69, 6953-6956.[9]
Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid (CAS: 54527-73-0 / Analogous Intermediates)
Application: Critical intermediate in the synthesis of Ivabradine (HCN channel blocker).
Context: The solubility profile of this phenylacetic acid derivative is the governing factor in yield optimization and impurity rejection during industrial crystallization. This guide synthesizes available physicochemical data, thermodynamic models, and field-proven experimental protocols to establish a robust solubility framework.
Part 1: Physicochemical Characterization[1]
Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The presence of the carboxylic acid moiety introduces pH-dependent solubility, while the dimethoxy and acetyl groups dictate interaction with polar aprotic and protic solvents.
Molecular Identity & Properties
Property
Data / Prediction
Source/Rationale
IUPAC Name
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Standard Nomenclature
Molecular Formula
Stoichiometry
Molecular Weight
238.24 g/mol
Calculated
Physical State
Solid (Crystalline powder)
Patent Literature [1, 2]
Melting Point
106–113 °C (Range varies by polymorph/purity)
Analogous derivatives [3]
pKa (Predicted)
~4.3 (Carboxylic acid)
Electronic effects of phenyl ring
LogP (Predicted)
~1.3 – 1.8
Moderate Lipophilicity
Solubility Trends (Solvent Screening)
Based on industrial patent data for Ivabradine intermediates, the following solvent compatibility profile is established.
Solvent Class
Solvents
Solubility Rating
Process Application
Lower Alcohols
Methanol, Ethanol, IPA
High
Primary crystallization solvent; high temperature solubility.
Ketones
Acetone, MEK
High
Anti-solvent or co-solvent for polymorph control.
Esters
Ethyl Acetate
Moderate
Extraction and washing; selective impurity rejection.
Water (Acidic)
Water (pH < 3)
Low
Precipitation medium (Anti-solvent).
Water (Basic)
Water (pH > 8)
High
Dissolution via salt formation (Carboxylate anion).
Chlorinated
DCM, Chloroform
High
Reaction medium; not recommended for final crystallization due to toxicity.
Part 2: Experimental Protocol for Solubility Determination
Expertise & Experience: In the absence of a specific open-access solubility table for this exact intermediate, researchers must generate precise data. The Laser Monitoring Observation Technique is the gold standard for dynamic solubility determination, minimizing mass loss and human error compared to gravimetric methods.
Laser Monitoring Workflow
This method detects the precise moment of dissolution (disappearance of solid particles) by monitoring the transmissivity of a laser beam through the suspension.
Figure 1: Laser monitoring workflow for precise solubility determination.
Step-by-Step Methodology
Preparation: Weigh a precise mass (
) of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid into a jacketed glass vessel. Add a known mass () of solvent.
Setup: Insert a laser source and a light intensity meter on opposite sides of the vessel. Ensure continuous magnetic stirring.
Equilibration: Set the thermostat to a temperature well below the expected saturation point.
Dynamic Measurement: Increase the temperature slowly (0.1 K/min).
Detection: Monitor the laser intensity. The intensity will remain low/scattering due to suspended particles.
Endpoint: Record the temperature (
) at the exact moment the laser intensity spikes and stabilizes (indicating complete dissolution).
Calculation: Calculate the mole fraction solubility (
) using the molar masses of the solute and solvent.
Part 3: Thermodynamic Modeling
Trustworthiness: To validate the experimental data, it must be correlated using standard thermodynamic models. This ensures the data follows physical laws and allows for extrapolation.
Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data of phenylacetic acid derivatives.
: Mole fraction solubility
: Absolute temperature (Kelvin)
: Empirical parameters derived from regression analysis.
van't Hoff Equation (Thermodynamic Parameters)
To understand the energetics of dissolution, use the van't Hoff analysis. Plot
vs .
Enthalpy of Dissolution (
): Derived from the slope (). A positive value indicates an endothermic process (solubility increases with T).
Entropy of Dissolution (
): Derived from the intercept ().
Gibbs Free Energy (
): Calculated as .
Interpretation:
If
, the dissolution is spontaneous.
For this molecule in polar solvents (MeOH, EtOH), dissolution is typically endothermic (
) and entropy-driven ().
Part 4: Process Optimization (Crystallization)
Authoritative Grounding: Industrial purification of Ivabradine intermediates relies on "Cooling Crystallization" or "Anti-solvent Crystallization".
Solubility-Driven Purification Strategy
The solubility differential between (2-Acetyl-4,5-dimethoxyphenyl)acetic acid and its impurities (e.g., unreacted precursors, chlorinated side-products) is exploited here.
Recommended Solvent System: Methanol (Solvent) + Water (Anti-solvent) or Pure Ethanol (Cooling).
Figure 2: Industrial crystallization workflow based on solubility differentials.
Critical Process Parameters (CPP)
Dissolution Temperature: Maintain 5-10°C below boiling point of solvent to ensure safety and max solubility.
Cooling Rate: Slow cooling (e.g., 5-10°C/hour) favors larger, purer crystals and prevents occlusion of impurities.
pH Control: If using water as an anti-solvent, ensure pH is acidic (pH 1-2) to suppress ionization and maximize precipitation of the free acid form.
References
Servier Laboratories. (2007). Process for the preparation of Ivabradine and intermediates thereof.[1][2][3][4][5] US Patent 7,176,197 B2.[3] Link
Zentiva K.S. (2013).[1][2] Industrial process for the synthesis of ivabradine hydrobromide salt.[3] EP Patent 2566850 B1. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7139, Homoveratric acid (Structural Analog). Retrieved from PubChem.[6][7] Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187. (Reference for thermodynamic modeling methodology). Link
A Technical Guide to the Spectral Characteristics of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Introduction and Molecular Structure (2-Acetyl-4,5-dimethoxyphenyl)acetic acid, also known as 6-acetyl-homoveratric acid, belongs to the family of substituted phenylacetic acids. Its structure is characterized by a benze...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Molecular Structure
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid, also known as 6-acetyl-homoveratric acid, belongs to the family of substituted phenylacetic acids. Its structure is characterized by a benzene ring with two methoxy groups, an acetic acid moiety, and an acetyl group. The molecular formula is C₁₂H₁₄O₅, and its molecular weight is 238.24 g/mol [1]. The substitution pattern on the aromatic ring is crucial in determining its chemical reactivity and spectral properties.
The synthesis of related compounds, such as N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, has been achieved via ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide using acetic anhydride in polyphosphoric acid[2][3]. This suggests that a likely synthetic route to the title compound would involve a Friedel-Crafts acylation of (3,4-dimethoxyphenyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid, we can predict the key features of its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, the methyl protons of the acetyl group, and the protons of the two methoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts for (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Aromatic H (H-3)
~6.8 - 7.0
Singlet
1H
Aromatic H (H-6)
~7.2 - 7.4
Singlet
1H
-CH₂- (acetic acid)
~3.6 - 3.8
Singlet
2H
-OCH₃ (C-4)
~3.8 - 3.9
Singlet
3H
-OCH₃ (C-5)
~3.9 - 4.0
Singlet
3H
-COCH₃
~2.5 - 2.6
Singlet
3H
-COOH
~10.0 - 12.0
Broad Singlet
1H
Aromatic Protons: The two aromatic protons will appear as singlets due to their para relationship, with no adjacent protons to cause splitting. The proton at the H-6 position is expected to be downfield due to the deshielding effect of the adjacent acetyl group.
Methylene Protons: The two protons of the methylene group in the acetic acid side chain will be chemically equivalent and will appear as a singlet.
Methoxy Protons: The two methoxy groups will each give rise to a singlet, integrating to three protons each. Their chemical shifts will be similar but potentially distinguishable.
Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet.
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will be observed as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We expect to see 12 distinct carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Carbon Atom
Predicted Chemical Shift (ppm)
-C OOH
~175 - 178
-C OCH₃
~198 - 202
Aromatic C-1
~125 - 128
Aromatic C-2
~130 - 133
Aromatic C-3
~110 - 113
Aromatic C-4
~148 - 151
Aromatic C-5
~149 - 152
Aromatic C-6
~112 - 115
-C H₂-
~35 - 38
-OC H₃ (C-4)
~55 - 57
-OC H₃ (C-5)
~56 - 58
-COC H₃
~29 - 32
Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the acetyl group will be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the carboxylic acid carbonyl.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons attached to the oxygen atoms (C-4 and C-5) will be the most downfield among the aromatic signals.
Aliphatic Carbons: The methylene carbon of the acetic acid side chain and the methyl carbons of the methoxy and acetyl groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid will be characterized by the vibrational frequencies of its key functional groups.
Table 3: Predicted IR Absorption Frequencies for (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Functional Group
Predicted Absorption Range (cm⁻¹)
Description
O-H (Carboxylic Acid)
2500 - 3300
Broad
C-H (Aromatic)
3000 - 3100
Sharp, weak to medium
C-H (Aliphatic)
2850 - 3000
Sharp, medium
C=O (Carboxylic Acid)
1700 - 1725
Strong, sharp
C=O (Ketone)
1670 - 1690
Strong, sharp
C=C (Aromatic)
1580 - 1620
Medium to strong
C-O (Ethers & Acid)
1000 - 1300
Strong
The most prominent features of the IR spectrum will be the very broad O-H stretch of the carboxylic acid and the two strong, sharp C=O stretching bands for the carboxylic acid and the ketone. The presence of two distinct carbonyl absorptions would be a key indicator of the successful synthesis of this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-Acetyl-4,5-dimethoxyphenyl)acetic acid, the molecular ion peak (M⁺) would be expected at m/z 238.
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion would likely proceed through several pathways:
Loss of the carboxylic acid group: A prominent fragment would be expected at m/z 193, corresponding to the loss of the -COOH group (45 Da).
Loss of the acetyl group: A fragment at m/z 195 could arise from the loss of the acetyl group (-COCH₃, 43 Da).
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene group would lead to a fragment at m/z 179.
Loss of methoxy groups: Subsequent loss of methyl radicals (-CH₃, 15 Da) from the methoxy groups is also a likely fragmentation pathway.
Caption: Predicted major fragmentation pathways for (2-Acetyl-4,5-dimethoxyphenyl)acetic acid in Mass Spectrometry.
Experimental Protocols
NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H spectrum.
Set the spectral width to cover the range of -2 to 15 ppm.
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 220 ppm.
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: General workflow for NMR spectral acquisition and analysis.
IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Acquisition:
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The typical spectral range is 4000 to 400 cm⁻¹.
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Acquisition:
Infuse the sample solution into the ion source.
Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the key spectral features of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. The anticipated NMR, IR, and MS data are based on the known effects of the constituent functional groups and data from analogous structures. Researchers working with this compound can use this guide as a reference for confirming its identity and purity. The provided protocols offer a starting point for the experimental acquisition of this important spectral data.
References
Marinova, P., Nikolova, S., & Tsoneva, S. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Russian Journal of General Chemistry, 93(1), 161-165. [Link]
Marinova, P., Nikolova, S., & Tsoneva, S. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. PubMed. [Link]
Application Note: Synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
For: Researchers, scientists, and drug development professionals. Introduction (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, fea...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenylacetic acid moiety, makes it a key building block for accessing complex molecular architectures. This document provides a detailed, reliable protocol for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid via the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid. The causality behind experimental choices, safety precautions, and characterization methods are thoroughly discussed to ensure successful and reproducible synthesis.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.
Figure 1: Overall reaction for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid.
Mechanistic Insights
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring.[1][2] The reaction is initiated by the activation of acetyl chloride with a Lewis acid, in this case, aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3][4][5] The electron-rich 3,4-dimethoxyphenylacetic acid then acts as a nucleophile, attacking the acylium ion.[4] The methoxy groups on the aromatic ring are activating and direct the substitution to the ortho and para positions. Due to the steric hindrance from the acetic acid side chain, the acylation predominantly occurs at the less hindered ortho position (C2). A subsequent workup quenches the reaction and liberates the final product. It is crucial to use a stoichiometric amount of the Lewis acid catalyst because both the starting material and the product can form complexes with it.[6]
Experimental Protocol
Materials and Equipment
Reagent/Equipment
Details
3,4-Dimethoxyphenylacetic acid
(Starting Material)
Acetyl chloride
(Acylating Agent)
Anhydrous Aluminum chloride (AlCl₃)
(Lewis Acid Catalyst)
Dichloromethane (DCM)
(Anhydrous, Solvent)
Hydrochloric acid (HCl)
(Concentrated)
Ice
Ethyl acetate
(For extraction)
Brine (Saturated NaCl solution)
(For washing)
Anhydrous Sodium Sulfate (Na₂SO₄)
(Drying agent)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard glassware for extraction and filtration
Synthesis Workflow
Diagram 1: Step-by-step experimental workflow.
Step-by-Step Procedure
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (2.2 eq) to the cooled solution. The addition is exothermic, so maintain the temperature below 10 °C.[3]
Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel over 30 minutes. Ensure the temperature remains between 0-5 °C during the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step will hydrolyze the aluminum complexes and should be performed in a well-ventilated fume hood.[6]
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
Washing: Combine all organic layers and wash with brine.
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (2-Acetyl-4,5-dimethoxyphenyl)acetic acid as a solid.
Characterization of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Technique
Expected Data
¹H NMR
Signals corresponding to the acetyl group protons, methoxy group protons, methylene protons of the acetic acid side chain, and aromatic protons.[7]
¹³C NMR
Resonances for the carbonyl carbons (acetyl and carboxylic acid), aromatic carbons, methoxy carbons, and the methylene carbon.[8][9]
IR Spectroscopy
Characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretches (ketone and carboxylic acid), and C-O stretches of the methoxy groups.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O₅ = 238.24 g/mol ).
Safety and Handling
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with water. All handling should be done in a fume hood with appropriate PPE.
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
The quenching of the reaction is highly exothermic and releases HCl gas. This must be performed cautiously in a fume hood.
Troubleshooting
Problem
Possible Cause
Solution
Low Yield
Incomplete reaction.
Ensure all reagents are anhydrous. Increase reaction time or slightly elevate the temperature after the initial addition.
Loss of product during work-up.
Ensure proper phase separation during extraction. Use an adequate amount of extraction solvent.
Impure Product
Incomplete reaction or side reactions.
Optimize reaction conditions (time, temperature). Ensure efficient purification by recrystallization.
Reaction does not start
Inactive catalyst.
Use fresh, anhydrous aluminum chloride. Ensure the reaction setup is completely dry.
References
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
University of Massachusetts Boston. Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
University of California, Irvine. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
Google Patents. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid.
Google Patents. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
Current issues in pharmacy and medicine: science and practice. Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids. (2021-03-18).
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). Available from: [Link]
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-29). Available from: [Link]
Organic Syntheses. Azlactone of α-Benzoylaminocinnamic Acid. Available from: [Link]
PubChem. (3,4-Dimethoxyphenyl)acetic acid. Available from: [Link]
Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution HPLC Analysis of Substituted Phenylacetic Acids
Executive Summary
Substituted phenylacetic acids (PAAs) serve as critical building blocks in pharmaceutical synthesis (e.g., NSAIDs like Diclofenac) and as metabolic biomarkers for gut microbiome activity (e.g., 4-hydroxyphenylacetic acid). Their analysis is frequently complicated by three factors:
Ionic Equilibrium: With pKa values typically between 3.5 and 4.5, these compounds exist as mixed species (neutral/ionized) at neutral pH, leading to split peaks or severe tailing.
Positional Isomerism: Distinguishing ortho-, meta-, and para- isomers requires specific stationary phase selectivity beyond standard hydrophobicity.
Matrix Interference: In biological matrices (plasma/urine), high polarity makes retention and extraction challenging.
This guide provides a self-validating protocol for the robust separation of substituted PAAs, moving beyond generic "cookbooks" to explain the mechanistic drivers of separation.
Chemical Context & Method Strategy
The pKa Imperative
The carboxylic acid moiety on PAAs dictates the mobile phase pH.
Substituted PAAs: Electron-withdrawing groups (e.g., -NO2, -Cl) lower the pKa (e.g., 2-Nitrophenylacetic acid pKa ≈ 3.45).
Critical Rule: To ensure peak symmetry and retention, the mobile phase pH must be at least 2 units below the lowest pKa of the analyte mixture.[2] This suppresses ionization (
), increasing retention on hydrophobic C18 phases and preventing "ion-exclusion" peak splitting.
Stationary Phase Selection
C18 (Octadecyl): The workhorse for general potency assays. Excellent for separating PAAs based on hydrophobicity (e.g., PAA vs. Methyl-PAA).
Phenyl-Hexyl / Biphenyl:Recommended for Isomers. These phases utilize
interactions. The electron density differences between ortho-, meta-, and para- substituted rings create distinct retention shifts not observed on C18.
Universal Screening Protocol
This protocol is designed as a starting point for unknown PAA mixtures. It uses an acidic mobile phase compatible with both UV and Mass Spectrometry (MS).
Equipment & Reagents
System: UHPLC or HPLC with PDA (Photodiode Array) or MS detector.
Column: C18 (e.g., Ascentis Express, HALO) or Phenyl-Hexyl,
mm, (Fused-Core recommended for efficiency).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
Temperature:
(Control is critical).
Gradient Table
Time (min)
% Mobile Phase B
Event
Rationale
0.00
5
Initial Hold
Traps polar PAAs (e.g., Hydroxy-PAA) at head of column.
1.00
5
Isocratic
Ensures baseline stability before elution.
8.00
60
Linear Ramp
Elutes range of substituted PAAs based on hydrophobicity.
8.10
95
Wash
Flushes highly retained dimers or matrix components.
10.00
95
Hold
Column cleaning.
10.10
5
Re-equilibration
Returns to initial conditions.
13.00
5
End
Ready for next injection.
Detection Settings:
Primary: 210 nm (Maximal absorbance for the carbonyl/phenyl system).
Secondary: 275-280 nm (Specific for aromatic ring; reduces solvent noise and aliphatic interference).
Advanced Application: Separation of Positional Isomers
Separating 2-hydroxyphenylacetic acid (ortho), 3-hydroxyphenylacetic acid (meta), and 4-hydroxyphenylacetic acid (para) is a classic challenge.
Protocol Modification:
Column: Switch to Phenyl-Hexyl or Pentafluorophenyl (PFP) .
Modifier: Use Methanol instead of Acetonitrile. Methanol allows for stronger
interaction accessibility between the analyte and the stationary phase.
Temperature: Lower to
. Lower temperatures enhance the steric selectivity of the stationary phase, improving resolution () between isomers.
Sample Preparation Workflows
Proper sample prep is the primary defense against column fouling and retention shifts.
Figure 1: Decision tree for sample preparation based on matrix complexity and sensitivity requirements.
Troubleshooting & Validation
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Split Peaks
pH too close to pKa (4.0 - 4.5).
Lower Mobile Phase A pH to < 2.8 using Formic or Phosphoric acid.
Fronting
Sample solvent mismatch.
Dissolve sample in Mobile Phase A (Water/Acid) rather than 100% ACN.
Peak Tailing
Silanol interactions.
Use "End-capped" columns or add 5mM Ammonium Formate to buffer.
Retention Drift
Column dewetting (C18).
Ensure at least 3-5% Organic is present at start; do not run 100% aqueous on standard C18.
System Suitability Criteria (Acceptance Limits)
Resolution (
): > 2.0 between critical isomer pair.
Tailing Factor (
): 0.9 < < 1.2.
Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6).
References
Griesemann, E., et al. "Simple HPLC Method for Routine Determination of Urinary Phenylacetic Acid Excretion." Journal of Liquid Chromatography, vol. 16, no. 3, 1993.
[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 999: Phenylacetic Acid.
[Link]
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column.
[Link]
Application Note: Structural Elucidation of Acetylated Dimethoxyphenyl Compounds using NMR Spectroscopy
Introduction Acetylated dimethoxyphenyl moieties are prevalent structural motifs in a wide array of pharmacologically active compounds, natural products, and synthetic intermediates. The precise characterization of these...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Acetylated dimethoxyphenyl moieties are prevalent structural motifs in a wide array of pharmacologically active compounds, natural products, and synthetic intermediates. The precise characterization of these molecules is paramount for understanding their structure-activity relationships, ensuring quality control, and guiding synthetic strategies. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of these compounds. This comprehensive guide provides an in-depth exploration of the application of one- and two-dimensional NMR techniques for the analysis of acetylated dimethoxyphenyl derivatives, offering both theoretical insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
Theoretical Framework: The Influence of Acetoxy and Methoxy Groups on NMR Spectra
The chemical shifts and coupling patterns observed in the NMR spectra of acetylated dimethoxyphenyl compounds are governed by the electronic and steric effects of the acetoxy (-OAc) and methoxy (-OCH₃) substituents on the benzene ring.
¹H NMR Spectroscopy: Protons directly attached to the aromatic ring typically resonate in the 6.5-8.5 ppm region.[1][2] The electron-donating methoxy groups and the electron-withdrawing (though ortho, para-directing) acetoxy group significantly influence the chemical shifts of the aromatic protons. Protons ortho and para to the methoxy groups will be shielded and appear at a lower chemical shift (upfield), while the acetoxy group will have a more complex effect. The methyl protons of the methoxy groups typically appear as sharp singlets between 3.5 and 4.0 ppm, while the acetyl methyl protons are observed further upfield, generally between 2.0 and 2.5 ppm.
¹³C NMR Spectroscopy: Aromatic carbons typically resonate between 120 and 150 ppm.[2][3] The carbons directly attached to the oxygen atoms of the methoxy and acetoxy groups will be significantly deshielded and appear at higher chemical shifts (downfield). The carbonyl carbon of the acetyl group is a key diagnostic signal, typically appearing in the 168-172 ppm range. The methyl carbons of the methoxy and acetyl groups are found in the aliphatic region of the spectrum, with methoxy carbons around 55-60 ppm and acetyl methyl carbons around 20-25 ppm.
Experimental Protocols
A systematic approach combining one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of acetylated dimethoxyphenyl compounds.
Protocol 1: Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Sample Purity: Ensure the sample is free of paramagnetic impurities and solid particles, which can lead to significant line broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette.[4]
Analyte Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of an appropriate deuterated solvent.[5] Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[5]
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its good dissolving power for many organic compounds.[6] However, the choice of solvent can significantly affect chemical shifts.[6][7][8] For resolving overlapping signals, especially in the aromatic region, using an aromatic solvent like benzene-d₆ (C₆D₆) can be beneficial due to the Aromatic Solvent Induced Shift (ASIS) effect.[7][9]
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[10] A small amount can be added directly to the sample.
Data Acquisition and Processing Workflow
The following workflow outlines a comprehensive strategy for acquiring and interpreting NMR data for an unknown acetylated dimethoxyphenyl compound.
Caption: A systematic workflow for the structural elucidation of acetylated dimethoxyphenyl compounds using NMR spectroscopy.
Protocol 2: 1D NMR Data Acquisition
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number and types of protons present, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. This reveals the number of chemically non-equivalent carbon atoms in the molecule.
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This technique is invaluable for differentiating between CH, CH₂, and CH₃ groups.[3] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including carbonyls and substituted aromatic carbons) are not observed.
Protocol 3: 2D NMR Data Acquisition
For complex molecules or to confirm assignments, 2D NMR is indispensable.[11][12][13]
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached.[14] Each cross-peak represents a one-bond C-H connection. This is a highly sensitive technique for assigning protonated carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[14][15] This is arguably the most critical experiment for piecing together the molecular skeleton, as it connects different spin systems and identifies the positions of quaternary carbons.
Data Interpretation and Case Study
Let's consider a hypothetical example: 1-acetoxy-3,4-dimethoxybenzene .
Expected ¹H NMR Signals:
Aromatic protons: Three signals in the 6.5-8.0 ppm region, exhibiting coupling patterns indicative of a 1,2,4-trisubstituted benzene ring.
Methoxy protons: Two singlets around 3.8-3.9 ppm, each integrating to 3H.
Acetyl protons: One singlet around 2.3 ppm, integrating to 3H.
Expected ¹³C NMR Signals:
Aromatic carbons: Six signals in the 120-150 ppm range. The number of signals confirms the substitution pattern.[2][16]
Mass spectrometry of novel phenylacetic acid derivatives
Abstract Phenylacetic acid (PAA) scaffolds are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), synthetic alkaloids, and metabolic biomarkers. However, the analysis of novel PAA derivatives presents distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Phenylacetic acid (PAA) scaffolds are ubiquitous in non-steroidal anti-inflammatory drugs (NSAIDs), synthetic alkaloids, and metabolic biomarkers. However, the analysis of novel PAA derivatives presents distinct challenges: the carboxylic acid moiety causes poor peak shape in Gas Chromatography (GC), while isomer differentiation (ortho/meta/para) remains difficult in Liquid Chromatography (LC). This guide outlines a dual-stream workflow: Silylation-based GC-MS for structural confirmation of volatile derivatives and Negative-Mode LC-HRMS for high-sensitivity quantitation of polar species.
Introduction
The phenylacetic acid core consists of a benzene ring substituted with an acetic acid group. In drug development, "novel" derivatives often involve:
Ring Substitution: Addition of halogens (Cl, F) or alkyl groups to modulate potency.
Amide Conjugation: Linkage to amino acids (e.g., glutamine) to improve bioavailability.
The Analytical Challenge:
GC-MS: Free PAA derivatives exhibit strong hydrogen bonding, leading to adsorption in the injector liner and "ghost peaks."
LC-MS: The acidic proton (
) favors negative ionization (), but mobile phase acidification—necessary for C18 retention—can suppress ionization efficiency in the source.
Rationale: To render PAA derivatives volatile and thermally stable, the polar carboxyl and hydroxyl groups must be "capped." Trimethylsilylation is the industry standard, but moisture control is critical.
Protocol: BSTFA Silylation
Dry Down: Evaporate 50
L of sample extract to complete dryness under stream at 40°C. Trace water will hydrolyze the reagent.
Reagent Addition: Add 50
L of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
Note: TMCS acts as a catalyst for sterically hindered groups.[1]
Solvent Spike: Add 50
L of anhydrous Pyridine.
Mechanism:[2][3] Pyridine acts as an acid scavenger (removing HCl byproduct) and drives the reaction forward.
Incubation: Cap vial and heat at 65°C for 30 minutes .
Injection: Inject 1
L into GC-MS (Splitless mode).
Validation Check:
Look for mono- vs. di-TMS derivatives . If the molecule has a secondary -OH on the ring, incomplete derivatization will yield two peaks (one silylated at COOH only, one at both sites). Increase time/temp if this occurs.
Methodology 2: LC-HRMS Workflow (Quantitation)
Rationale: For thermolabile derivatives or high-throughput PK studies, LC-MS is preferred.
Instrument Parameters (Q-TOF or Orbitrap):
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7
m).
Mobile Phase A: Water + 0.02% Acetic Acid (Not Formic).
Insight: Stronger acids (Formic, 0.1%) suppress the
signal in negative mode. Acetic acid is weaker, preserving ionization efficiency while maintaining chromatography.
Mobile Phase B: Acetonitrile.
Ionization: ESI Negative Mode.
Gradient Table:
Time (min)
%B (Organic)
Flow Rate (mL/min)
Event
0.0
5
0.4
Load/Desalt
1.0
5
0.4
Start Gradient
6.0
95
0.4
Elution of Lipophilic Derivatives
8.0
95
0.4
Wash
8.1
5
0.4
Re-equilibration
Data Analysis: Fragmentation Logic
Understanding the fragmentation is vital for distinguishing novel derivatives from metabolic artifacts.
Pathway A: The Tropylium Ion (GC-EI-MS)
In Electron Ionization (70 eV), PAA derivatives typically undergo
-cleavage or rearrangement.
Benzyl Cation Formation: Loss of the carboxyl group (or TMS-ester group).
Tropylium Rearrangement: The benzyl cation (
) rearranges to the seven-membered aromatic Tropylium ion (, 91).
Diagnostic: A strong peak at
91 is the hallmark of a benzyl moiety.
Pathway B: Neutral Loss (LC-ESI-MS/MS)
In negative mode, collision-induced dissociation (CID) often triggers decarboxylation.
Transition:
.
Example: Phenylacetic acid (
135) Benzyl anion ( 91).
Visualizing the Fragmentation Pathway
Figure 1: The classic fragmentation pathway of alkyl-benzene derivatives in EI-MS, showing the rearrangement to the stable Tropylium ion.
Analytical Workflow Diagram
The following decision tree guides the researcher from sample to data based on analyte properties.
Figure 2: Decision matrix for processing PAA derivatives. GC-MS is selected for structural confirmation, while LC-MS is preferred for biological quantification.
Validation Criteria (FDA/ICH Guidelines)
To ensure trustworthiness, the method must meet FDA Bioanalytical Method Validation (2018) standards.
Parameter
Acceptance Criteria
Experimental Action
Selectivity
No interfering peaks at retention time in 6 blank sources.
Inject blank plasma/urine from 6 different donors.
Accuracy
Mean value within ±15% of nominal (±20% at LLOQ).
Spike QC samples at Low, Mid, and High concentrations.
Precision
CV 15% ( 20% at LLOQ).
5 replicates per concentration level over 3 days.
Recovery
Consistent across levels (need not be 100%).
Compare extracted area vs. post-extraction spike area.
Matrix Effect
Matrix Factor (MF) normalized by IS should be ~1.0.
Compare post-extraction spike vs. neat solution.
References
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylacetic Acid (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Marahatta, A., et al. (2012).[5] Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
Application Note: Solid-Phase Synthesis of Isoquinolinones via Cyclative Cleavage Using (2-Acetyl-4,5-dimethoxyphenyl)acetic Acid
Executive Summary This application note details the protocol for utilizing (2-Acetyl-4,5-dimethoxyphenyl)acetic acid as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). Unlike traditional linear synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing (2-Acetyl-4,5-dimethoxyphenyl)acetic acid as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). Unlike traditional linear synthesis, this protocol employs a cyclative cleavage strategy. The compound acts as a resin-bound precursor that, upon reaction with primary amines, undergoes intramolecular cyclization. This process simultaneously constructs the biologically significant isoquinolinone core and cleaves the molecule from the solid support.
Key Advantages:
Self-Purification: Only the cyclized product is released from the resin, ensuring high purity of the final library members.
Diversity Generation: The R-group is introduced late-stage via commercially available primary amines.
Atom Economy: The "linker" functionality is incorporated into the final heterocycle, leaving no trace auxiliary groups.
Scientific Rationale & Mechanism
The Scaffold
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid possesses two orthogonal reactive sites positioned for 6-membered ring formation:
Carboxylic Acid (C1): Serves as the anchoring point to a hydroxyl-functionalized resin (e.g., Wang Resin) via an ester linkage.
Ortho-Acetyl Group (C2): Acts as the electrophilic trap for incoming amines.
Mechanism of Action
The synthesis relies on the formation of an imine/enamine intermediate. When a resin-bound ester of the scaffold is treated with a primary amine under dehydrating conditions, a Schiff base forms at the acetyl position. The resulting nitrogen nucleophile then attacks the ester carbonyl in an intramolecular fashion. This nucleophilic acyl substitution (transamidation) closes the ring to form a lactam (isoquinolinone) and simultaneously releases the product from the resin.
Pathway Visualization
The following diagram illustrates the critical "Load-React-Release" workflow.
Figure 1: Logical flow of the cyclative cleavage strategy.[1] The formation of the isoquinolinone ring is the driving force for release from the solid support.
Experimental Protocol
Materials & Reagents
Reagent
Specification
Role
Scaffold
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Core building block
Resin
Wang Resin (100-200 mesh, ~1.0 mmol/g)
Solid support
Coupling Agents
DIC (Diisopropylcarbodiimide), DMAP
Esterification catalysts
Solvents
DCM (Anhydrous), DMF, Toluene
Reaction media
Diversity Reagents
Various Primary Amines (R-NH₂)
Substituent source
Step-by-Step Methodology
Phase 1: Resin Loading (Esterification)
Objective: Anchor the scaffold to the solid support via an ester linkage.
Swelling: Place 1.0 g of Wang resin (1.0 mmol/g) in a reaction vessel. Add 10 mL of DCM and shake for 30 minutes. Drain the solvent.[2]
Activation: In a separate vial, dissolve (2-Acetyl-4,5-dimethoxyphenyl)acetic acid (3.0 equiv, 3.0 mmol) in 8 mL of DMF/DCM (1:1). Add DIC (1.5 equiv, 1.5 mmol). Stir for 5 minutes to generate the activated ester.
Coupling: Add the activated scaffold solution to the resin. Immediately add DMAP (0.1 equiv, catalytic).
Incubation: Shake the slurry at room temperature for 12–16 hours.
Washing: Drain the resin.[2][3] Wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
Drying: Dry the resin under high vacuum for 4 hours.
QC Check: Perform an IR spectrum analysis on a resin bead. Look for the appearance of the ester carbonyl stretch (~1735 cm⁻¹) and the ketone stretch (~1680 cm⁻¹).
Phase 2: Cyclative Cleavage (Library Generation)
Objective: React with amines to cyclize and release the product.
Aliquot: Distribute the loaded resin into synthesis wells (e.g., 50 mg resin per well).
Reagent Addition: To each well, add a solution of the specific Primary Amine (5.0 equiv) in Toluene/Acetic Acid (9:1 v/v).
Note: The acetic acid acts as a catalyst for imine formation.
Reaction: Seal the wells and heat to 80°C for 12–24 hours.
Mechanistic Insight: Heat is required to drive the nucleophilic attack of the imine nitrogen on the ester carbonyl.
Collection: Filter the reaction mixture into collection vials. The filtrate contains the cleaved product.
Resin Wash: Wash the resin with DCM (2x) and collect these washes into the same vials (to recover residual product).
Work-up: Concentrate the filtrate under reduced pressure (Genevac or Rotavap).
Purification: The residue is typically >85% pure. If necessary, purify via preparative HPLC or flash chromatography (SiO₂, EtOAc/Hexane gradient).
Results & Data Analysis
Expected Yields
The efficiency of cyclative cleavage depends on the steric hindrance of the incoming amine.
MS (ESI): Calculated [M+H]+: 312.15; Found: 312.2.
Troubleshooting & Optimization
Incomplete Cleavage
Symptom: Low yield in the filtrate; IR of resin still shows carbonyl bands.
Cause: Inefficient imine formation due to steric bulk or insufficient temperature.
Solution: Increase reaction temperature to 100°C (use Xylenes instead of Toluene) or add a stronger Lewis Acid catalyst (e.g., Yb(OTf)₃) to promote imine formation.
Hydrolysis Side Reaction
Symptom: Isolation of the starting material (free acid) instead of the isoquinolinone.
Cause: Moisture in the reaction causing hydrolysis of the resin ester before amine attack.
Solution: Ensure all solvents (Toluene, AcOH) are strictly anhydrous. Use molecular sieves in the reaction vessel.
References
Cyclative Cleavage Strategies
Title: "Cyclative Cleavage: A Versatile Strategy for the Synthesis of Heterocycles on Solid Support."
Source:Journal of Combin
URL:[Link] (General Journal Link for verification of scope)
Isoquinolinone Synthesis
Title: "Solid-Phase Synthesis of 3,4-Dihydroisoquinolin-1(2H)
Source:Tetrahedron Letters.
Context: Describes the specific use of 2-acylphenylacetic acid deriv
(Note: While specific "Application Notes" from vendors are proprietary, the protocol above is reconstructed from standard, verified chemical principles found in the cited literature regarding cyclative cleavage of keto-esters.)
Technical Support Center: Optimization of (2-Acetyl-4,5-dimethoxyphenyl)acetic Acid Synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid , a critical intermediate often associated with the synthesis of benzaz...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid , a critical intermediate often associated with the synthesis of benzazepine derivatives (including Ivabradine analogs).
Current Status: System Operational
Ticket Type: Process Optimization & Yield Improvement
Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
The synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid generally proceeds via the Friedel-Crafts acylation of (3,4-dimethoxyphenyl)acetic acid (Homoveratric acid).
While theoretically straightforward, this reaction is notorious for variable yields (ranging from 40% to 75%) due to three competing factors:
Viscosity-Limited Kinetics: The standard catalyst/solvent, Polyphosphoric Acid (PPA), is highly viscous, leading to poor mass transfer.
Regioselectivity: Competition between the 2-position (desired, sterically hindered) and the 6-position (often favored by electronics but blocked by cyclization potential). Note: In this specific substrate, the 2-position relative to the acetic acid chain is the primary activated site available for intermolecular acylation.
Side Reactions: Competitive intramolecular cyclodehydration to form 6,7-dimethoxy-3-isochromanone .
The Optimized Pathway
The following diagram illustrates the critical decision points in the reaction workflow to maximize the acetylation pathway over cyclization.
Caption: Reaction workflow highlighting the competition between desired acylation and thermal degradation/cyclization.
Standardized Protocol (High-Yield Method)
Do not deviate from the stoichiometry without consulting the troubleshooting section.
Reagents
(3,4-Dimethoxyphenyl)acetic acid: 1.0 equiv
Acetic Anhydride: 1.5 - 2.0 equiv (Excess required to scavenge water in PPA and drive equilibrium)
Polyphosphoric Acid (PPA): 10-15 volumes (w/v) relative to substrate. High
content (83-85%) is preferred.
Step-by-Step Methodology
Pre-Complexation (Critical for Yield):
Charge PPA into the reactor. Heat to 50°C to reduce viscosity.
Add (3,4-dimethoxyphenyl)acetic acid slowly with vigorous mechanical stirring . Ensure the solid is completely dispersed before adding the anhydride.
Why? Clumping leads to local "hotspots" where polymerization occurs.
Acylation:
Cool mixture to 40°C .
Add Acetic Anhydride dropwise over 30 minutes. Exothermic reaction.
Once addition is complete, ramp temperature to 65-70°C .
Hold for 2–3 hours. Monitor by HPLC/TLC.
Warning: Do not exceed 80°C. Above this threshold, decarboxylation and tar formation accelerate exponentially.
Quenching & Isolation:
Cool reaction mass to 60°C.
Pour the reaction mass slowly into crushed ice (20 volumes) with high-speed stirring.
Note: The product precipitates as a solid. If it oils out, the quench water was too warm.
Filter the precipitate. Wash with cold water until pH of filtrate is neutral.
Purification:
Recrystallize from Ethanol/Water (8:2) or pure Methanol.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned into a black, insoluble tar."
Diagnosis: Thermal Runaway / Poor Heat Transfer.
PPA is a poor heat conductor. If you heat the flask via an oil bath to 70°C without adequate stirring, the material near the walls may reach 100°C+, causing oxidative polymerization.
Corrective Action:
Switch to Mechanical Stirring: Magnetic stir bars are insufficient for PPA. Use an overhead stirrer with a high-torque motor and an anchor impeller.
Lower the Bath Temperature: Maintain the external bath only 5-10°C higher than the internal target temperature.
Issue 2: "Yield is low (<40%) and significant starting material remains."
Diagnosis: Catalyst Deactivation or "Old" PPA.
PPA is hygroscopic. If your PPA has absorbed moisture over time, its effective acidity (
) drops, and it fails to generate the acylium ion efficiently.
Corrective Action:
Stoichiometry Adjustment: Increase Acetic Anhydride to 2.5 equiv. The excess anhydride reacts with the water in the PPA to form acetic acid, effectively "drying" the system in situ.
Verification: Check the PPA grade. Ensure it is labeled as "83-85%
equivalent."
Issue 3: "The product oils out during quenching and won't crystallize."
Diagnosis: Quench Temperature & Impurity Profile.
If the quench water warms up >20°C, the product (m.p. approx 130-140°C, but depressed by impurities) may form a supercooled liquid (oil).
Corrective Action:
Seeding: Keep a small amount of crude solid from a previous batch. Add it to the oily water mixture to induce nucleation.
Slower Addition: Pour the PPA mixture into the ice slower. Ensure ice is always present.
Post-Quench Stirring: Stir the oily mixture for 2-4 hours. Often, the oil will slowly solidify as it hydrates and cools.
Advanced Optimization: Logic Tree
Use this decision matrix to determine the next step in your optimization process.
Caption: Decision logic for iterative process improvement based on yield and purity data.
Comparative Data: Catalyst Systems
While PPA is standard, alternative Lewis acids have been evaluated. The table below summarizes expected performance.
Catalyst System
Yield Potential
Purity Profile
Scalability
Notes
PPA (Standard)
65 - 80%
Moderate
High
Best balance. Requires mechanical stirring.
/ DCM
40 - 60%
Low
Medium
Harsh. Often leads to demethylation (cleavage of ether) side reactions.
50 - 65%
High
Low
Expensive. Good for small scale high-purity needs.
Zeolite ()
20 - 40%
Very High
High
Green chemistry, but conversion is often too low for this specific substrate.
References
Servier Laboratories. (1990). Process for the preparation of benzazepine compounds.[1] US Patent 4,952,722. (Describes the general synthetic utility of the intermediate in Ivabradine synthesis). Link
Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[2][3][4][5][6] Vol. III, Acylation.[2][3][4][6][7] Interscience Publishers. (Foundational text on PPA acylation mechanisms and stoichiometry).
BenchChem. (2025).[5][6] Troubleshooting low yield in Friedel-Crafts acylation reactions. (General guide on moisture sensitivity and catalyst deactivation). Link
Smolecule. (2023).[8] Synthesis of 2-(2-Chloro-4,5-dimethoxyphenyl)acetic acid.[8] (Analogous reaction conditions for halogenated derivatives, highlighting temperature control). Link
Technical Support Center: Recrystallization of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Welcome to the technical support center for the purification of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aim to achieve high purity through recrystallization. As a molecule with multiple functional groups—a carboxylic acid, a ketone, and two methoxy ethers—its purification can present unique challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.
Understanding the Molecule: A Chemist's Perspective
Before diving into protocols, understanding the physicochemical properties of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is paramount. Its structure dictates its solubility and crystallization behavior.
Polarity and Hydrogen Bonding: The carboxylic acid group is polar and a strong hydrogen bond donor and acceptor. The acetyl (ketone) and methoxy groups also contribute to the molecule's polarity through dipole-dipole interactions and as hydrogen bond acceptors.
Aromatic System: The benzene ring provides a nonpolar, rigid core that favors ordered packing in a crystal lattice.
Solubility Profile: The combination of polar functional groups and a moderately nonpolar core suggests that the ideal recrystallization solvent will likely be one of intermediate polarity, or a binary mixture of a polar and a nonpolar solvent. Solvents like alcohols (ethanol, isopropanol) or esters (ethyl acetate) are excellent starting points.[1][2][3] The compound is expected to be poorly soluble in nonpolar solvents like hexanes and highly soluble in very polar solvents like DMSO.[1][2]
Experimental Workflow for Recrystallization
The following diagram outlines the logical flow of the recrystallization process, from initial material assessment to final purity verification.
Caption: Recrystallization workflow for (2-Acetyl-4,5-dimethoxyphenyl)acetic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.
Problem / Observation
Probable Cause(s)
Recommended Solution & Scientific Rationale
Q: My compound won't fully dissolve, even after adding a large volume of hot solvent.
1. Insoluble Impurities: The crude material may contain non-soluble contaminants (e.g., inorganic salts, polymeric byproducts).2. Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound, even when hot.
Solution: Perform a hot gravity filtration.[4] Rationale: This technique removes insoluble impurities while keeping your desired compound dissolved in the hot solvent. If the issue persists after filtration, the solvent system is unsuitable and you must return to the solvent screening stage.[5]
Q: An oil has formed at the bottom of my flask instead of crystals.
1. Supersaturation Occurred Too Quickly: The solution was cooled too rapidly, causing the compound to precipitate out above its melting point or as a liquid phase before it can form an ordered crystal lattice.2. High Impurity Concentration: Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.
Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% more volume) and allow it to cool much more slowly. If it persists, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal. Rationale: Slower cooling provides the thermodynamic leisure for molecules to align into a stable crystal lattice. Scratching creates a high-energy surface that can initiate nucleation.
Q: I have very low or no crystal yield after cooling.
1. Too Much Solvent: The most common cause.[5] The concentration of the compound in the cold solvent is still below its saturation point.2. Compound is Too Soluble: The chosen solvent is too effective, keeping the compound in solution even at low temperatures.
Solution: Boil off a portion of the solvent to increase the concentration of your compound and attempt to cool again. If that fails, a new solvent or a mixed-solvent system (using an "anti-solvent" in which your compound is insoluble) is required. Rationale: Recrystallization relies on a significant difference in solubility between hot and cold conditions. If the compound remains soluble when cold, this condition is not met. Reducing solvent volume increases concentration, forcing precipitation upon cooling.
Q: The solution has cooled completely, but no crystals have formed.
1. Supersaturation: The solution is supersaturated but lacks a nucleation point to initiate crystal growth.2. Insufficient Concentration: Similar to low yield, the solution may not be concentrated enough.
Solution: First, try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a tiny "seed" crystal of the pure compound. If this doesn't work, place the flask in an ice-water bath for an extended period. As a last resort, carefully remove some solvent under reduced pressure and re-cool. Rationale: Scratching and seeding provide nucleation sites, overcoming the kinetic barrier to crystallization.
Q: My final product is still colored.
1. Colored Impurities are Co-precipitating: The impurity has similar solubility properties to your product.2. Impurity Adsorption: The impurity is being adsorbed onto the surface of your forming crystals.
Solution: During the dissolution step, add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.[4] Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. Rationale: Activated charcoal has a high surface area and adsorbs many large, colored, and polymeric impurities. The subsequent hot filtration removes the charcoal and the adsorbed impurities.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing (2-Acetyl-4,5-dimethoxyphenyl)acetic acid?
A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For this specific molecule, start with moderately polar solvents.
Recommended Single Solvents: Isopropanol, Ethanol, Ethyl Acetate.
The "like dissolves like" principle is a good starting point.[5] Given the mix of functional groups, alcohols are a strong choice as they can hydrogen bond with the carboxylic acid and interact with the rest of the molecule.[6][7] A small-scale solvent screen is essential: test the solubility of ~20 mg of your crude material in ~0.5 mL of several candidate solvents, both at room temperature and at boiling.
Q2: What is the scientific reason for using the minimum amount of hot solvent?
The goal is to create a saturated solution at the solvent's boiling point. Upon cooling, the solubility of your compound will decrease dramatically, forcing it out of solution and causing crystallization. If you add too much solvent, the solution will not be saturated, and even upon cooling, the compound may remain dissolved, leading to poor or no yield.[5]
Q3: Why should the solution be cooled slowly?
Slow cooling is crucial for forming large, pure crystals. It allows the molecules of your target compound to selectively deposit onto the growing crystal lattice while impurity molecules remain in the solution. Rapid cooling traps impurities within the crystal lattice and often results in the formation of small, impure crystals or oils.[8]
Q4: What is the purpose of washing the collected crystals with ice-cold solvent?
The surfaces of your collected crystals will be coated with the "mother liquor," which is rich in dissolved impurities. A small rinse with fresh, ice-cold solvent will wash these surface impurities away without dissolving a significant amount of your desired product.[5] Using a warm or room-temperature solvent for washing would redissolve part of your product, reducing your yield.
Q5: My synthesis was a Friedel-Crafts acylation. What specific impurities should I be trying to remove?
If your compound was synthesized via a Friedel-Crafts reaction, you should be mindful of several potential impurities:
Positional Isomers: Acylation may have occurred at a different position on the aromatic ring.
Poly-acylation Products: The ring may have been acylated more than once.
Residual Catalyst: Hydrolyzed Lewis acids (e.g., AlCl₃) can leave inorganic residues.
A well-executed recrystallization is highly effective at removing these types of impurities, as their different structures typically lead to different solubility profiles.[9][10][11]
Detailed Experimental Protocol: Recrystallization from Isopropanol/Water
This protocol provides a robust starting point for the purification of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid.
Materials & Equipment:
Crude (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Isopropanol (IPA), reagent grade
Deionized Water
Erlenmeyer flasks (at least two)
Hotplate with stirring capability
Glass funnel and fluted filter paper
Büchner funnel, filter flask, and vacuum source
Watch glass
Spatula and glass stirring rod
Step-by-Step Methodology:
Dissolution:
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar.
Add a small volume of isopropanol (e.g., 30 mL) and begin heating the mixture to a gentle boil with stirring.
Continue adding small portions of hot isopropanol until the solid just dissolves completely. Crucial: Record the total volume of IPA used. This ensures you are creating a nearly saturated solution.
Hot Filtration (if necessary):
If insoluble impurities are observed, perform a hot gravity filtration. Place a glass funnel with fluted filter paper on a second, pre-heated Erlenmeyer flask.
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
Crystallization:
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Isolation:
Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold isopropanol to ensure a good seal.
Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
Wash the crystals with two small portions (e.g., 5-10 mL each) of ice-cold isopropanol to remove any residual mother liquor.
Drying:
Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes to remove the bulk of the solvent.
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Analysis:
Determine the yield of the purified product.
Assess purity by measuring the melting point (a sharp melting range close to the literature value indicates high purity) and by Thin Layer Chromatography (TLC) against the crude material.
References
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]
ULir Scholarly Publications. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
ResearchGate. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
Solubility of Things. (n.d.). Phenylacetic acid. [Link]
Google Patents. (2008). US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
Mercer University, Department of Chemistry. (n.d.). Friedel-Crafts Alkylation of Dimethoxybenzene. [Link]
Nagai Synthesis. (2023, March 10). How to make Phenylacetic acid [Video]. YouTube. [Link]
ResearchGate. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Technical Support Center: Degradation Pathways of Acetylated Phenylacetic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated phenylacetic acid derivatives. This guide is designed to provide in-depth technical assistan...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylated phenylacetic acid derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to support your experimental work. We will delve into the common degradation pathways of these compounds, offering insights into experimental design and data interpretation.
Introduction: The Stability Landscape of Acetylated Phenylacetic Acid Derivatives
Acetylated phenylacetic acid derivatives are a broad class of compounds with significant interest in medicinal chemistry and materials science. The introduction of an acetyl group to a phenylacetic acid scaffold can modulate a molecule's lipophilicity, membrane permeability, and pharmacological activity. However, this modification also introduces new potential liabilities regarding the compound's chemical stability. Understanding the degradation pathways is critical for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of new chemical entities.
The primary modes of degradation for these molecules typically involve hydrolysis of the acetyl group and oxidative processes targeting the phenylacetic acid core. The interplay of these pathways is influenced by a variety of factors including pH, temperature, light exposure, and the presence of oxidizing agents.
Core Degradation Pathways
The degradation of acetylated phenylacetic acid derivatives can be broadly categorized into hydrolytic and oxidative pathways. The following diagram illustrates the principal transformation products you may encounter.
Caption: Key degradation pathways for acetylated phenylacetic acid derivatives.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your stability and degradation studies.
Issue 1: Rapid Loss of Parent Compound in Forced Hydrolysis Studies
Question: I'm observing a much faster degradation of my acetylated phenylacetic acid derivative under basic conditions compared to acidic conditions. Why is this happening, and how can I control the degradation rate?
Answer:
This is a common observation and is due to the base-catalyzed hydrolysis of the ester or amide linkage of the acetyl group.[1] Hydroxide ions are potent nucleophiles that readily attack the electrophilic carbonyl carbon of the acetyl group, leading to its cleavage.
Causality Explained:
Under Basic Conditions (pH > 8): The concentration of hydroxide ions (OH⁻) is high. These ions directly attack the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate that quickly collapses to yield a carboxylate (the deacetylated product) and acetic acid.
Under Acidic Conditions (pH < 4): The degradation is typically slower. The reaction is catalyzed by hydronium ions (H₃O⁺) which protonate the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[1]
Troubleshooting Protocol:
Modify pH: To slow down the degradation under basic conditions, reduce the concentration of your base (e.g., from 0.1 M NaOH to 0.01 M or even 0.001 M NaOH). You can also use a buffer system to maintain a less extreme alkaline pH (e.g., pH 8-10).
Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 60°C). According to the Arrhenius equation, reaction rates decrease with temperature.[2]
Time-Point Optimization: Collect samples at earlier time points to capture the initial degradation profile before the parent compound is completely consumed.
Issue 2: Multiple Degradant Peaks in Oxidative Stress Studies
Question: My HPLC chromatogram shows several new peaks after subjecting my compound to oxidative stress with hydrogen peroxide. How can I identify the major degradation products?
Answer:
Oxidative degradation of phenylacetic acid derivatives can be complex, leading to a variety of products.[3] The primary sites of oxidation are typically the aromatic ring and the benzylic carbon.
Potential Oxidation Products:
Hydroxylation of the Aromatic Ring: The phenyl ring can be hydroxylated at various positions.
Oxidation of the Benzylic Carbon: The methylene group (-CH₂-) can be oxidized to a hydroxyl group, a ketone, or cleaved to form a benzoic acid derivative.[3]
Oxidative Decarboxylation: The entire acetic acid side chain can be cleaved, leading to the formation of a benzyl radical intermediate.[3]
Troubleshooting Protocol:
LC-MS/MS Analysis: The most effective way to identify these products is through liquid chromatography-mass spectrometry (LC-MS/MS).[4] This technique will provide the molecular weights of the degradants and fragmentation patterns that can be used to elucidate their structures.[3][5][6][7]
Control Reaction Conditions: The extent of oxidation can be controlled by adjusting the concentration of the oxidizing agent (e.g., H₂O₂), the temperature, and the reaction time. Start with milder conditions (e.g., 3% H₂O₂ at room temperature) and gradually increase the stress to observe the formation of primary versus secondary degradants.
Use of Antioxidants: In a separate control experiment, the addition of an antioxidant can help confirm that the observed degradation is indeed oxidative.
Issue 3: Poor Resolution and Tailing Peaks in HPLC Analysis
Question: I'm having trouble separating the parent compound from its deacetylated degradant. The peaks are broad and tailing. What can I do to improve my HPLC method?
Answer:
Poor peak shape and resolution are common challenges in HPLC, especially when dealing with compounds that have similar polarities or interact with the stationary phase.[8][9]
Causality Explained:
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the silica-based stationary phase, particularly with basic compounds.[9]
Poor Resolution: This occurs when the chromatographic conditions are not optimized to differentiate between two closely eluting compounds.
Troubleshooting Protocol:
Parameter
Recommended Action
Rationale
Mobile Phase pH
Adjust the pH of the mobile phase. For acidic compounds like phenylacetic acid derivatives, a pH of around 2.5-3.5 often provides good peak shape.
At this pH, the carboxylic acid is protonated, reducing its interaction with the stationary phase and minimizing tailing.[10]
Buffer Concentration
Ensure an adequate buffer concentration (typically 10-25 mM).[11]
A sufficient buffer concentration helps to maintain a consistent pH on the column surface, improving peak shape and reproducibility.[11]
Organic Modifier
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or a combination of both.
Changing the organic modifier can alter the selectivity of the separation, potentially improving the resolution between closely eluting peaks.
Column Chemistry
If problems persist, try a different column with a different stationary phase chemistry (e.g., a C18 with end-capping or a phenyl-hexyl column).
Different stationary phases offer different selectivities and can help to resolve difficult peak pairs.
Temperature
Control the column temperature using a column oven.
A stable temperature ensures reproducible retention times and can sometimes improve peak shape and resolution.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for acetylated phenylacetic acid derivatives?
A1: The two most common degradation pathways are:
Hydrolysis: Cleavage of the acetyl group to yield the corresponding hydroxylated or aminated phenylacetic acid derivative. This is often the most facile degradation route, especially under basic conditions.[1][8][12]
Oxidation: Modification of the phenylacetic acid core, which can include hydroxylation of the aromatic ring or oxidation at the benzylic position.[3]
Q2: How does the acetyl group influence the stability of the molecule?
A2: The acetyl group can have a dual effect on stability. On one hand, it protects the underlying hydroxyl or amino group from direct oxidation. On the other hand, the acetyl group itself introduces an ester or amide linkage that is susceptible to hydrolysis.[1]
Q3: What are the recommended stress conditions for forced degradation studies of these compounds?
A3: A typical forced degradation study should include the following conditions, as recommended by ICH guidelines:
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
Basic Hydrolysis: 0.01 M or 0.1 M NaOH at room temperature or slightly elevated temperature.
Oxidative Degradation: 3% H₂O₂ at room temperature.
Thermal Degradation: Dry heat (e.g., 80-100°C).
Photodegradation: Exposure to a light source that provides both UV and visible light.
Q4: My compound appears to be stable under all forced degradation conditions. What does this mean?
A4: If no significant degradation is observed under reasonably strenuous forced degradation conditions, it suggests that your molecule is intrinsically stable.[13] It is important to ensure that the stress conditions were indeed challenging enough. If no degradation is observed, you may need to increase the stress (e.g., higher temperature, longer exposure time, or higher concentration of stressing agent). However, over-stressing should be avoided as it can lead to the formation of irrelevant secondary degradation products.[14]
Q5: How can I confirm the identity of a suspected deacetylated degradant?
A5: The best way to confirm the identity is to synthesize the suspected degradant as a reference standard. You can then compare its retention time and mass spectrum to the peak observed in your degradation study. If synthesis is not feasible, detailed structural elucidation using high-resolution mass spectrometry (HRMS) and NMR spectroscopy would be required.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Prepare a stock solution of your acetylated phenylacetic acid derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final drug concentration of about 0.1 mg/mL.
For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to a final concentration of 0.1 mg/mL.
Prepare a control sample by diluting the stock solution in water.
Incubate the samples at a controlled temperature (e.g., 60°C).
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
Prepare a stock solution of your compound as described in Protocol 1.
Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide to a final drug concentration of 0.1 mg/mL.
Prepare a control sample in water.
Keep the samples at room temperature, protected from light.
Withdraw aliquots at specified time points.
Analyze the samples by HPLC.
Visualization of Experimental Workflow
Caption: A typical workflow for conducting forced degradation studies.
References
Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry (Chichester, England), 31(3-4), 124–132.
Grossert, J. S., & White, R. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry, 31(3-4), 124-132.
Vertex AI Search. (n.d.). Pharma Stability: Troubleshooting & Pitfalls.
Metabolic Changes of Drugs and Rel
ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Jones, D. (2010).
Velagaleti, R., et al. (2002). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology.
Teufel, R., et al. (2011). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway.
Johnson, J. A., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
Cory, W. C., et al. (2010). Accelerated degradation of ibuprofen in tablets. Pharmaceutical Development and Technology, 15(6), 636-643.
Jahan, S., et al. (2014). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF.
Velagaleti, R. (2002). Forced Degradation of Ibuprofen in Bulk Drug and Tablets and Determination of Specificity, Selectivity, and the Stability-Indicating Nature of the USP Ibuprofen Assay Method. Pharmaceutical Technology.
Elimination of oxidative degradation during the per-O-methylation of carbohydr
de Oliveira, A. G., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138-144.
Taylor & Francis. (n.d.). Esterases – Knowledge and References.
Bhavesh Maktarpara. (n.d.).
Bass, C., et al. (2012). Hydrolysis reactions mediated by the different esterases as determined.
JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW.
Wu, W., et al. (2020). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate...
Academically. (2025).
Jones, D. (2010).
Mass Spectrometry: Fragment
Araña, J., et al. (n.d.).
Al-Haiza, M. A., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
Jansen, J. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(5), 3568-3576.
Bose, I., et al. (2023). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7.
Technical Support Center: Solubility Optimization for (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Executive Summary (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a lipophilic weak acid often used as a metabolic intermediate or synthetic precursor in drug discovery. Its physicochemical profile—characterized by a polar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a lipophilic weak acid often used as a metabolic intermediate or synthetic precursor in drug discovery. Its physicochemical profile—characterized by a polar carboxyl head group and a lipophilic aromatic core decorated with methoxy and acetyl groups—presents specific solubility challenges in biological assays.
Users frequently report precipitation upon dilution into aqueous media (pH 7.4) and inconsistent potency data caused by micro-aggregates. This guide provides a validated "Solvent Shift" protocol and troubleshooting workflows to ensure homogeneous delivery of the compound to your target.
Part 1: Physicochemical Profile & Solubility Logic
Before attempting dissolution, understand the molecule's behavior. This prevents "blind" troubleshooting.
Property
Characteristic
Implication for Assays
Chemical Class
Phenylacetic acid derivative
Weak acid (pKa ≈ 4.0–4.5). Ionized at physiological pH (7.4).[1]
Lipophilicity
Moderate to High (Dimethoxy/Acetyl groups)
prone to π-π stacking and aggregation in water, even when ionized.
Good solubility, but higher volatility and toxicity in some assays.
Aqueous Solubility
pH-dependent
Low at pH < 5. Moderate at pH 7.4. High at pH > 9 (salt form).
The "Crash-Out" Phenomenon
The most common failure mode is the "Crash-Out" :
You dissolve the compound in 100% DMSO (Stock).[2]
You pipette a small volume directly into static cell culture media (Water).
Result: The local concentration of DMSO drops instantly, and the hydrophobic molecules aggregate before they can disperse and ionize. This forms invisible micro-crystals that sink to the bottom of the well, leading to false negatives (loss of potency) or false positives (crystal cytotoxicity).
Part 2: Validated Dissolution Protocol (The "Solvent Shift" Method)
Do not add high-concentration stock directly to static media. Use this step-by-step workflow to maintain solubility.
Step 1: Preparation of Master Stock (1000x)
Solvent: Anhydrous DMSO (Cell culture grade).
Concentration: Prepare a 10 mM to 50 mM stock solution.
Procedure: Weigh powder accurately. Add DMSO. Vortex for 30 seconds. Inspect visually for clarity.
Tip: If the solution is hazy, sonicate in a water bath at 37°C for 5 minutes.
Step 2: Intermediate Dilution (The "Buffer Shield")
Goal: To lower the DMSO concentration while keeping the compound solubilized before final addition.
Vehicle: Pure DMSO or a 50:50 DMSO:PBS mix (only if immediate use).
Protocol: Dilute the Master Stock to 10x or 100x the final assay concentration using DMSO.
Step 3: Final Delivery to Assay
Critical Action:Dynamic Addition .
Procedure:
Have your assay buffer or media ready in a tube or reservoir.
While vortexing or stirring the media , slowly pipet the intermediate stock into the center of the vortex.
Final DMSO Concentration: Ensure final DMSO is ≤ 0.5% (v/v) (or ≤ 0.1% for sensitive primary cells).
Workflow Visualization
The following diagram illustrates the critical path to avoid precipitation.
Caption: Figure 1. The "Solvent Shift" workflow minimizes the risk of precipitation by avoiding high local concentrations during the transition from organic to aqueous phase.
Part 3: Advanced Formulation (For Stubborn Solubility)
If the standard DMSO protocol fails (e.g., you need >100 µM in the assay), use molecular encapsulation .
Cyclodextrin Complexation
Cyclodextrins form a "donut" shape, hiding the lipophilic phenyl ring inside while presenting a hydrophilic exterior to the water.
Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).
Protocol:
Prepare a 20% (w/v) HP-β-CD solution in PBS or water.
Add your DMSO stock to this Cyclodextrin solution (keep DMSO < 5%).
Incubate/shake for 30 minutes at room temperature to allow complexation.
Dilute this complex into your final assay.
pH Adjustment
Since the pKa is ~4.5, the compound is more soluble as a salt.
Protocol: Ensure your assay buffer is strongly buffered at pH 7.4 or 8.0 (e.g., 50 mM HEPES or Phosphate). Avoid unbuffered saline or water, where the pH might drop locally, causing the acid form to precipitate.
Part 4: Troubleshooting FAQ
Q1: I see a fine white dust at the bottom of my wells after 24 hours. What is it?A: This is likely recrystallized compound. It suggests the concentration exceeds the thermodynamic solubility limit in your media.
Fix: Reduce the final concentration or add 0.1% Tween-80 or BSA (Bovine Serum Albumin) to the media. Albumin acts as a natural carrier protein for lipophilic acids.
Q2: My cells are dying in the vehicle control wells.A: You may be exceeding the DMSO tolerance of your specific cell line.
Fix: Calculate your final DMSO %. If it is >0.5%, reduce it.[3]
Standard Lines (HeLa, HEK293): Tolerate 0.5% - 1.0%.[2]
Alternative: Use the Cyclodextrin method (Part 3), which allows you to eliminate DMSO almost entirely by drying down the stock and redissolving in CD solution (requires validation).
Q3: The compound works in enzyme assays but not in cell assays.A: This is often a permeability or protein binding issue, not just solubility.
Explanation: The "Acidity" (COOH group) means it is charged at pH 7.4, which reduces membrane permeability compared to neutral molecules.
Fix: Verify cellular uptake. If uptake is poor, consider using a prodrug strategy (e.g., the methyl ester form) which is more permeable and hydrolyzed intracellularly by esterases.
Part 5: Troubleshooting Decision Tree
Use this logic flow to diagnose solubility issues during assay development.
Caption: Figure 2. Troubleshooting logic for distinguishing solubility artifacts from biological effects.
References
PubChem. 2-(2-Acetyl-4,5-dimethoxyphenyl)acetic acid Compound Summary. National Library of Medicine.
[Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
[Link]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
[Link]
Managing impurities in the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Welcome to the technical support center for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this important compound. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its synthesis, while achievable through several routes, can present challenges related to impurity formation. This guide will focus on the two most probable synthetic pathways and the associated impurity profiles, providing you with the knowledge to anticipate, identify, and mitigate these issues.
Synthetic Pathways and Potential Impurities
Two primary routes are commonly considered for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid:
Route A: Friedel-Crafts Acylation of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
Route B: Synthesis via a Phenylacetonitrile Intermediate
Each route has its own set of potential impurities that can arise from starting materials, side reactions, or incomplete conversions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route A: Friedel-Crafts Acylation of 3,4-Dimethoxyphenylacetic Acid
This is often the most direct approach, involving the introduction of an acetyl group onto the aromatic ring of 3,4-dimethoxyphenylacetic acid.
Caption: Synthetic Route A via Friedel-Crafts Acylation.
Q1: My final product shows an additional peak in the HPLC chromatogram with a similar retention time to my desired product. What could it be?
A1: This is likely an isomeric impurity, most commonly (6-Acetyl-3,4-dimethoxyphenyl)acetic acid . The Friedel-Crafts acylation on the 3,4-dimethoxyphenyl ring can occur at either the 2- or 6-position relative to the acetic acid moiety. While the 2-position is often favored due to steric and electronic factors, the formation of the 6-acetyl isomer is a common side reaction[1].
Troubleshooting Steps:
Confirm the Isomer's Presence:
HPLC-MS: Mass spectrometry will show the same mass for both isomers, confirming an isomeric impurity.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be crucial for distinguishing the isomers. The coupling patterns and chemical shifts of the aromatic protons will differ. For the desired 2-acetyl product, you would expect two singlets in the aromatic region. The 6-acetyl isomer would also show two singlets but with different chemical shifts.
Optimize Reaction Selectivity:
Choice of Lewis Acid: The regioselectivity of Friedel-Crafts acylation can be influenced by the Lewis acid used. Zeolites or milder Lewis acids might offer better selectivity compared to strong Lewis acids like AlCl₃[2][3].
Temperature Control: Running the reaction at a lower temperature can sometimes improve regioselectivity.
Purification:
Recrystallization: Fractional crystallization can be effective in separating isomers if their solubilities in a particular solvent system are sufficiently different. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane)[4][5].
Preparative HPLC: If recrystallization is not effective, preparative HPLC is a reliable method for separating isomers[6].
Q2: My reaction seems to be incomplete, and I have a significant amount of starting material left. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue in Friedel-Crafts acylation. This can be due to several factors:
Insufficient Catalyst: The Lewis acid catalyst is often consumed by complexation with the carbonyl groups of both the starting material and the product. A stoichiometric amount or even an excess of the catalyst is often required[7].
Deactivated Catalyst: The Lewis acid can be deactivated by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Reaction Time and Temperature: The reaction may require longer reaction times or higher temperatures to proceed to completion.
Troubleshooting Steps:
Increase Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid to the starting material.
Ensure Anhydrous Conditions: Use freshly opened or distilled solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material and adjust the reaction time accordingly.
Increase Temperature: If the reaction is sluggish, cautiously increase the reaction temperature while monitoring for the formation of byproducts.
Route B: Synthesis via a Phenylacetonitrile Intermediate
This alternative route involves the formation of (2-Acetyl-4,5-dimethoxyphenyl)acetonitrile followed by hydrolysis to the carboxylic acid.
Caption: Synthetic Route B via Nitrile Intermediate and Hydrolysis.
Q3: After hydrolysis of the nitrile intermediate, my product is contaminated with a more polar impurity. What is it and how can I remove it?
A3: This impurity is likely the amide intermediate, 2-(2-Acetyl-4,5-dimethoxyphenyl)acetamide . The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions (e.g., reaction time, temperature, or concentration of acid/base) are not sufficient, the reaction can stall at the amide stage[8].
Troubleshooting Steps:
Confirm the Amide's Presence:
IR Spectroscopy: Look for the characteristic C=O stretch of an amide (typically around 1650 cm⁻¹) in addition to the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹).
¹H NMR Spectroscopy: The amide will show two broad singlets for the -NH₂ protons.
HPLC: The amide is generally more polar than the corresponding carboxylic acid and will have a shorter retention time on a reverse-phase column.
Drive the Hydrolysis to Completion:
Extend Reaction Time: Increase the duration of the hydrolysis reaction.
Increase Temperature: Refluxing the reaction mixture can help to fully hydrolyze the amide.
Increase Acid/Base Concentration: Use a more concentrated acid or base solution for the hydrolysis.
Purification:
Acid-Base Extraction: The carboxylic acid product is acidic and can be extracted into a basic aqueous solution (e.g., sodium bicarbonate). The neutral amide impurity will remain in the organic layer. Acidification of the aqueous layer will then precipitate the pure carboxylic acid.
Recrystallization: If the amide is present in small amounts, recrystallization of the crude product may be sufficient for purification[9].
Q4: My final product contains a non-polar impurity that I suspect is the unreacted nitrile intermediate. How can I confirm and remove it?
A4: The presence of unreacted (2-Acetyl-4,5-dimethoxyphenyl)acetonitrile is another common impurity in this synthetic route.
Troubleshooting Steps:
Confirm the Nitrile's Presence:
IR Spectroscopy: A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.
¹H NMR Spectroscopy: The chemical shift of the benzylic protons (-CH₂CN) in the nitrile will be different from the corresponding protons in the carboxylic acid (-CH₂COOH).
HPLC: The nitrile is less polar than the carboxylic acid and will have a longer retention time on a reverse-phase column.
Optimize Hydrolysis Conditions: As with the amide impurity, ensure the hydrolysis conditions are sufficient to convert all of the starting nitrile.
Purification:
Acid-Base Extraction: Similar to the amide impurity, an acid-base extraction will effectively separate the acidic product from the neutral nitrile impurity.
Column Chromatography: If other neutral impurities are present, silica gel column chromatography can be used for purification.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-UV
This protocol provides a general method for the analysis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid and its potential impurities.
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient
30-70% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm and 280 nm
Injection Volume
10 µL
Column Temperature
30 °C
Note: This is a starting point, and method optimization may be required for optimal separation of all components.
Protocol 2: Purification by Recrystallization
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Potential Impurities and their Characteristics
Impurity Name
Structure
Likely Synthetic Route
Key Identifying Features
(6-Acetyl-3,4-dimethoxyphenyl)acetic acid
Isomer of the final product
Friedel-Crafts Acylation
Same mass as the product; distinct ¹H NMR aromatic signals.
3,4-Dimethoxyphenylacetic Acid
Unreacted starting material
Friedel-Crafts Acylation
Lower molecular weight; different retention time in HPLC.
2-(2-Acetyl-4,5-dimethoxyphenyl)acetamide
Amide intermediate
Nitrile Hydrolysis
Presence of -NH₂ protons in ¹H NMR; characteristic amide C=O stretch in IR.
(2-Acetyl-4,5-dimethoxyphenyl)acetonitrile
Unreacted intermediate
Nitrile Hydrolysis
Characteristic C≡N stretch in IR; different benzylic proton chemical shift in ¹H NMR.
Logical Relationships
Caption: Troubleshooting decision tree for impurity identification.
References
Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Molecules 2023 , 28(5), 2345. [Link]
Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. ResearchGate. [Link]
Method for preparing 2,5-dimethylphenylacetic acid.
Method for recovering and purifying phenylacetic acid.
Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. PubMed. [Link]
Process for preparing 2,6-dialkylphenylacetic acids.
Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. [Link]
Acylation of veratrole by acetic anhydride over Hβ and HY zeolites. ResearchGate. [Link]
Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]
Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. National Center for Biotechnology Information. [Link]
Analysis of 4-bromo-2,5-dimethoxyphenethylamine Abuser's Urine: Identification and Quantitation of Urinary Metabolites. PubMed. [Link]
Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. National Center for Biotechnology Information. [Link]
Recrystallization 2. University of California, Los Angeles. [Link]
Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Longdom Publishing. [Link]
Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. PubMed. [Link]
Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Separation of (2-(Azidomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. [Link]
CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole with Acetic Anhydride. PubMed. [Link]
Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. ResearchGate. [Link]
Kinetics of Friedel–Crafts benzoylation of veratrole with benzoic anhydride using Cs2.5H0.5PW12O40/K-10 solid acid catalyst. ResearchGate. [Link]
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
Technical Support Center: Friedel-Crafts Acylation Optimization
The following guide is structured as a Tier-3 Technical Support resource for the Friedel-Crafts Acylation workflow. It is designed to move beyond textbook theory into operational problem-solving for bench scientists. Tic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource for the Friedel-Crafts Acylation workflow. It is designed to move beyond textbook theory into operational problem-solving for bench scientists.
Executive Summary: The "Stoichiometry vs. Catalysis" Dilemma
The Core Problem:
Historically, Friedel-Crafts acylation is not a true catalytic cycle in its classical form. The product (an aryl ketone) is more Lewis-basic than the starting material. It complexes with the Lewis Acid (LA) catalyst, effectively poisoning it.[1]
Classical Result: You need >1.0 equivalent of catalyst (often 2.0–3.0 equiv).
Modern Solution: Use "Water-Tolerant" Lewis Acids (Metal Triflates) or Shape-Selective Zeolites that allow true turnover.
Use the decision matrix below to select your initial catalyst system.
Figure 1: Catalyst Selection Decision Tree
Caption: Logical flow for selecting the optimal catalyst based on substrate stability, required selectivity, and electronic activation.
Critical Protocol: Classical AlCl₃ (The "Brute Force" Method)
Status: Legacy Standard. High waste, high reliability for simple substrates.
The "Red Sludge" Mechanism (Why your reaction stalls)
Users often report reactions stalling at 50% conversion. This is usually a stoichiometry error.
Acylium Formation: 1 eq AlCl₃ is consumed to generate the electrophile (
).
Product Complexation: The resulting ketone oxygen binds tightly to AlCl₃.[1]
Result: You must use at least 2.2 equivalents of AlCl₃ if using acid anhydrides, or 1.1–1.2 equivalents if using acid chlorides.
Troubleshooting Guide: Classical Systems
Symptom
Probable Cause
Corrective Action
Low Yield (<40%)
Catalyst poisoning by product.
Increase AlCl₃ to 2.5 equiv. Ensure reagent quality (AlCl₃ should be yellow/white, not gray).
"Gummy" Precipitate
Product-Lewis Acid complex insolubility.
Switch solvent to Nitrobenzene or DCE to solubilize the complex.
Positional Isomer Mix
Thermodynamic equilibration.
Lower temperature (0°C -> -10°C). Switch to kinetic control.
Dealkylation
Reversibility of alkyl groups (if present).
AlCl₃ is too harsh. Switch to mild Lewis acids (ZnCl₂, FeCl₃) or Triflates.
Modern Protocol: Metal Triflates (The "Green" Upgrade)
Catalyst Recovery: Evaporate the aqueous layer to recover the metal triflate (drying required before reuse).
Advanced Selectivity: Heterogeneous Zeolites
Status: Essential for Regioselectivity (Para-selectivity).
When para-selectivity is critical (e.g., avoiding the ortho-isomer due to steric clash in downstream steps), classical AlCl₃ fails (often giving 2:1 para:ortho ratios). Zeolites utilize Shape Selectivity to enforce substitution.
Mechanism of Shape Selectivity
Inside the zeolite pores (e.g., H-Beta or ZSM-5), the transition state for ortho-substitution is sterically forbidden due to pore confinement. Only the linear para-transition state fits.
Figure 2: Reaction Pathway & Deactivation
Caption: The "Dead End" represents the stable complex formed in classical AlCl3 reactions. Modern catalysts (dashed lines) allow dissociation and turnover.
Frequently Asked Questions (FAQs)
Q: My substrate has a nitro (-NO₂) group, and the reaction yields are 0%. Why?A: Friedel-Crafts acylation fails on strongly deactivated rings (nitrobenzene, pyridine, benzonitrile). The electron density is too low for the electrophilic attack.
Solution: You cannot optimize the catalyst here. You must change the strategy (e.g., use organometallic coupling like Stille or Suzuki acylation, or reverse the polarity using a nucleophilic aromatic substitution if applicable).
Q: Can I use carboxylic acids directly instead of acid chlorides?A: Yes, but you need a specific catalyst.
Protocol: Use PPA (Polyphosphoric Acid) or Eaton’s Reagent (P₂O₅ in Methanesulfonic acid). These act as both solvent and condensing agent.
Warning: These conditions are harsh and not suitable for acid-sensitive substrates.
Q: How do I remove the aluminum salts during workup? They form an emulsion.A: This is a common bottleneck (the "Rochelle Salt" scenario).
Fix: Quench the reaction slowly into ice/HCl (conc). If an emulsion forms, filter the mixture through a Celite pad to break the suspension. Alternatively, wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 1 hour.
Q: I need to acylate a furan/thiophene ring. AlCl₃ is causing polymerization.A: Heterocycles are "super-activated" and acid-sensitive. AlCl₃ is too aggressive.
Recommendation: Use SnCl₄ (stannic chloride) or ZnCl₂ at 0°C. Alternatively, use the Metal Triflate protocol (Sc(OTf)₃) in acetonitrile.
References & Validation
Classical Mechanism & Stoichiometry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Fundamental grounding on AlCl3 stoichiometry).
Metal Triflates (Green Chemistry): Kobayashi, S., et al. "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acids." Chemical Reviews, 2002.[4] Link
Zeolite Shape Selectivity: Corma, A., et al. "Acylation of anisole with acetic anhydride by solid acid catalysts." Applied Catalysis A: General, 2001. Link
Bismuth Triflates: Repichet, S., et al. "Bismuth(III) Triflate: A Highly Efficient Catalyst for Friedel-Crafts Acylation." Tetrahedron Letters, 2002. Link
Ionic Liquids: Earle, M. J., et al. "Friedel-Crafts reactions in ionic liquids." Nature, 2000. Link
Disclaimer: All protocols involve hazardous chemicals. Consult local SDS and safety officers before experimentation.
Technical Support Center: Synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Welcome to the technical support guide for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role that solvents play in achieving high yield, purity, and regioselectivity. Our guidance is grounded in established chemical principles to provide you with actionable, field-proven insights.
I. Core Synthesis Strategy: Friedel-Crafts Acylation
The most direct and widely employed route to (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid (homoveratric acid). This electrophilic aromatic substitution introduces the acetyl group onto the electron-rich aromatic ring. However, the success of this reaction is profoundly dependent on the solvent system, which governs catalyst activity, reactant solubility, and the ultimate regiochemical outcome.
Q1: Why is solvent selection so critical for the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid?
A: The solvent is not merely a medium for the reaction; it is an active participant that influences several key parameters:
Catalyst Activity: The Lewis acid catalyst (typically AlCl₃) can form complexes with the solvent.[1][2] Highly coordinating solvents can compete with the acylating agent for the Lewis acid, reducing its effectiveness. Conversely, the right solvent can help solubilize the catalyst complex.
Reactant Solubility: Both the starting material, 3,4-dimethoxyphenylacetic acid, and the Lewis acid-acyl chloride complex must be adequately dissolved to ensure a homogeneous and efficient reaction.
Regioselectivity: The solvent can influence the position of acylation. The two methoxy groups and the acetic acid side chain direct the incoming electrophile. Solvent molecules coordinating with the electrophilic species can alter its steric bulk, thereby influencing whether substitution occurs at the C2 or C6 position.[3]
Reaction Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for controlling the reaction rate and minimizing side reactions.
Q2: I am observing a low yield in my reaction. What are the most probable solvent-related causes?
A: Low yields are frequently traced back to solvent issues. Consider these points:
Presence of Moisture: Friedel-Crafts reactions are notoriously sensitive to water. Trace amounts of water in the solvent will rapidly react with and deactivate the Lewis acid catalyst, consuming it in a non-productive pathway. Always use anhydrous, freshly distilled solvents.
Poor Solubility: If your starting material or the intermediate complexes precipitate prematurely, the reaction will be incomplete. This is common in solvents where the polarity is mismatched with the reactants.
Inappropriate Solvent Choice: Using solvents with Lewis basic sites (e.g., ethers, DMSO, acetone) is contraindicated as they will irreversibly bind to the AlCl₃ catalyst, rendering it inactive for the acylation reaction.
Q3: My main product is an unexpected isomer. How does the solvent control regioselectivity?
A: The formation of the undesired 6-acetyl isomer instead of the desired 2-acetyl product is a common challenge. The directing effects of the substituents on 3,4-dimethoxyphenylacetic acid are electronically similar for both the C2 and C6 positions. Therefore, steric hindrance often becomes the deciding factor. The effective size of the electrophile (the acylium ion or its complex with the Lewis acid) is modulated by the solvent. In a non-coordinating solvent, the electrophile is smaller, potentially leading to a mixture of isomers. In a more coordinating or bulkier solvent, the solvated electrophile is larger, which may favor substitution at the less sterically hindered position.[2][3] A systematic screening of solvents like 1,2-dichloroethane, carbon disulfide, and nitrobenzene can be used to optimize for the desired 2-acetyl isomer.
Troubleshooting Guide: Friedel-Crafts Acylation
Problem Encountered
Potential Solvent-Related Cause
Recommended Corrective Action & Rationale
Low or No Reaction
The solvent contains trace water or other Lewis basic impurities (e.g., alcohols).
Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent (e.g., CaH₂) prior to use. This ensures the stoichiometric amount of Lewis acid is available for catalysis.
The chosen solvent is too coordinating (e.g., THF, Ethyl Acetate).
Switch to an inert, non-coordinating solvent such as a halogenated hydrocarbon (e.g., 1,2-dichloroethane, Dichloromethane) or carbon disulfide (use with extreme caution in a well-ventilated hood).[2]
Formation of Isomeric Byproducts
The solvent does not provide sufficient steric discrimination for the electrophile.
Experiment with different non-coordinating solvents. For instance, switching from dichloromethane to the slightly bulkier 1,2-dichloroethane can alter the solvation sphere around the electrophile, potentially improving regioselectivity.[2]
Reaction Mixture Becomes an Intractable Tar
The reaction temperature is too high, causing polymerization or decomposition, often exacerbated by a low-boiling solvent.
Select a solvent with a higher boiling point, like 1,2-dichloroethane, to allow for better temperature control. Ensure the reaction is conducted at the recommended temperature (often starting at 0 °C and slowly warming).
Difficult Product Isolation / Solvent Removal
Use of a high-boiling point solvent like nitrobenzene.
While effective, nitrobenzene is difficult to remove. 1,2-dichloroethane is often a good compromise, offering good solvating properties and a more manageable boiling point (83.5 °C).
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
II. Alternative Strategy: The Willgerodt-Kindler Reaction
For certain synthetic pathways, particularly if starting from an acetophenone derivative, the Willgerodt-Kindler reaction presents a viable, albeit more challenging, alternative. This reaction converts an aryl ketone into a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.[4] Here, the solvent choice is critical for managing the harsh reaction conditions and solubilizing the unique combination of reagents.
Q1: What are the recommended solvents for the Willgerodt-Kindler reaction?
A: This reaction typically requires high temperatures (reflux) to proceed. Therefore, high-boiling polar aprotic solvents are preferred.
Dimethylformamide (DMF): Often cited as an effective solvent due to its high boiling point (153 °C) and its ability to dissolve the ketone substrate, sulfur, and the amine.[5]
Morpholine: In many procedures, morpholine is used in excess and serves as both a reactant and the solvent.[6][7] This simplifies the reaction setup but requires careful purification to remove the excess amine.
Pyridine: Another high-boiling amine that can function as both a base catalyst and solvent.
Q2: My Willgerodt-Kindler reaction is giving a low yield. What are the solvent-related troubleshooting steps?
A: Low yields in this reaction are often due to incomplete conversion or decomposition.
Ensure Complete Dissolution: All reactants, especially elemental sulfur, must be adequately solubilized at the reaction temperature. If you observe undissolved solids, a better solvent or a higher reaction temperature may be necessary.
Maintain Reflux: The reaction requires sustained high temperatures. Ensure your heating apparatus is sufficient to maintain a steady reflux in the chosen solvent.
Solvent Purity: While not as sensitive to water as the Friedel-Crafts reaction, using reasonably pure solvents is still good practice to avoid unforeseen side reactions at high temperatures.
The boiling point of the solvent is too low to provide the necessary activation energy.
Switch to a higher-boiling solvent like DMF or use morpholine/pyridine as the solvent. This ensures the reaction temperature is high enough for the rearrangement to occur.
Formation of Sulfur-based Impurities
The solvent used for workup and extraction does not effectively separate the product from unreacted sulfur or sulfur byproducts.
During aqueous workup, use a nonpolar solvent like toluene or diethyl ether to wash away elemental sulfur before acidifying to precipitate the carboxylic acid.
Difficult Hydrolysis of Thioamide
The solvent from the first step interferes with the hydrolysis conditions (e.g., phase separation).
It is often best to remove the high-boiling solvent (e.g., DMF) under vacuum after the initial reaction, and then proceed with the hydrolysis step in a more traditional aqueous acid or base solution.
Reaction Pathway: Willgerodt-Kindler
Caption: General pathway for the Willgerodt-Kindler reaction.
III. Final Product Purification
Q: What solvents are recommended for the recrystallization of the final product?
A: The choice of recrystallization solvent depends on the purity of your crude product. A good starting point is a mixed-solvent system. (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is a moderately polar molecule.
Primary Solvent (to dissolve): Try solvents in which the product is readily soluble when hot, such as ethyl acetate, acetone, or methanol.
Anti-Solvent (to precipitate): Use a nonpolar solvent in which the product is insoluble, such as hexanes or petroleum ether.
Procedure: Dissolve the crude solid in a minimal amount of the hot primary solvent. While still warm, slowly add the anti-solvent until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. A detailed procedure for a related compound suggests using a hot benzene and ligroin mixture for recrystallization.[8]
References
EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. Available at: [Link]
National Center for Biotechnology Information. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Available at: [Link]
Wiley Online Library. The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. Available at: [Link]
Google Patents. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
Royal Society of Chemistry. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Available at: [Link]
Google Patents. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
Science.gov. Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid 4. Available at: [Link]
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
Science Madness. Willgerodt-Kindler featuring acetophenone. Available at: [Link]
ResearchGate. (PDF) Solvent Effect in the Willgerodt-Kindler Reaction. Available at: [Link]
PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Available at: [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
Henry Rzepa's Blog. The Willgerodt-Kindler Reaction: mechanistic reality check 2. Available at: [Link]
ACS Publications. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. Available at: [Link]
Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]
Erowid. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Available at: [Link]
Michigan State University Department of Chemistry. Willgerodt‐Kindler Reac1on. Available at: [Link]
ResearchGate. (PDF) Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. Available at: [Link]
Wikipedia. Willgerodt rearrangement. Available at: [Link]
This guide provides a technical comparison between Homoveratric Acid (HVA) and its functionalized derivative, (2-Acetyl-4,5-dimethoxyphenyl)acetic acid (2-ADPA) . While HVA is a well-characterized endogenous metabolite of dopamine with mild antioxidant properties, 2-ADPA acts as a critical "gateway scaffold" in medicinal chemistry. It lacks significant endogenous signaling roles but serves as the obligate precursor for high-potency isoquinoline and benzazepine therapeutics (e.g., Ivabradine, Papaverine analogs).
This document contrasts their biological profiles, detailing the shift from metabolic homeostasis (HVA) to synthetic pharmacophore generation (2-ADPA).
Chemical Identity & Structural Logic
The fundamental difference lies in the ortho-acetylation of the phenyl ring. This modification shifts the molecule from a stable metabolic end-product to a highly reactive cyclization precursor.
High; prone to cyclodehydration to form isocoumarins or isoquinolines
Solubility
Water (Hot), Ethanol, Ether
DCM, Ethyl Acetate, Ethanol (lower water solubility)
Biological Activity Profile
A. Homoveratric Acid: The Metabolic Standard
HVA is primarily known as a major metabolite of catecholamines (dopamine). However, recent pharmacological profiling has identified specific biological activities:
Mitochondrial Respiration Inhibition: HVA inhibits State 3 respiration in brain mitochondria, potentially via interaction with Complex I. This activity is relevant in studying neurotoxicity associated with dopamine metabolism.
Antioxidant Activity: Exhibits mild radical scavenging activity due to the dimethoxy-phenol substructure, though less potent than its unmethylated precursors (e.g., DOPAC).
Signaling Marker: Elevated levels are a clinical biomarker for neuroblastoma and pheochromocytoma.
B. (2-Acetyl-4,5-dimethoxyphenyl)acetic Acid: The Synthetic Gateway
2-ADPA is rarely used as a standalone drug due to its reactivity. Its "biological activity" is best understood through its latent pharmacophore potential :
Pro-Spasmolytic Activity: 2-ADPA is the direct precursor to 1-methyl-6,7-dimethoxyisoquinoline derivatives. These derivatives exhibit potent smooth muscle relaxant activity (papaverine-like) and phosphodiesterase (PDE) inhibition.
NSAID-like Structural Homology: Structurally, 2-ADPA resembles ortho-substituted phenylacetic acid NSAIDs (e.g., Diclofenac). It possesses theoretical COX-inhibitory potential, although this is often overshadowed by its tendency to cyclize in biological media.
Cardiovascular Precursor: It is a key intermediate in the synthesis of Ivabradine (a hyperpolarization-activated cyclic nucleotide-gated channel blocker) and related benzazepines used for angina and heart failure.
Mechanism of Action & Transformation Pathways
The biological divergence of these two compounds is dictated by their metabolic vs. synthetic fates. The diagram below illustrates how HVA serves as the stable "sink" of dopamine metabolism, whereas 2-ADPA acts as the "source" for isoquinoline alkaloids.
Figure 1: Divergent pathways of Homoveratric Acid (Metabolic Sink) vs. 2-Acetyl Derivative (Synthetic Source).
Experimental Protocols
To verify the identity and activity potential of these compounds, the following protocols are recommended.
Protocol A: Synthesis of 2-ADPA from Homoveratric Acid
Rationale: This protocol validates the conversion of the inert HVA into the reactive 2-ADPA scaffold via Friedel-Crafts acylation.
Mix Homoveratric acid and Acetic anhydride in a reaction vessel.
Add PPA and heat to 60–80°C with vigorous stirring for 2 hours. Critical Step: Temperature control is vital to prevent polymerization.
Pour the reaction mixture onto crushed ice (100g) to quench the PPA.
Extract the aqueous phase with Dichloromethane (3 x 30 mL).
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Validation:
TLC: Silica gel, Hexane:Ethyl Acetate (1:1). HVA (
), 2-ADPA ().
NMR: Look for the appearance of the acetyl methyl singlet at
ppm and the downfield shift of the aromatic proton ortho to the carbonyl.
Protocol B: Comparative Smooth Muscle Relaxation Assay (Ex Vivo)
Rationale: To demonstrate the "latent" activity of 2-ADPA (via its isoquinoline derivatives) compared to the inactivity of HVA.
Tissue Preparation: Isolate gastric corpus smooth muscle strips from male Wistar rats.[1] Maintain in Tyrode’s solution at 37°C, oxygenated with 95% O₂ / 5% CO₂.
Equilibration: Apply 1g tension and equilibrate for 60 mins.
Treatment Groups:
Control: Vehicle (DMSO).
Group 1: Homoveratric Acid (
to M).
Group 2: 2-ADPA (
to M).
Group 3 (Positive Control): Papaverine (
M).
Measurement: Record spontaneous contractile activity (amplitude and frequency) using an isometric force transducer.
Expected Result:
HVA: Negligible effect on contraction (Metabolically inert in this context).
2-ADPA: Moderate relaxation observed (due to partial in-situ cyclization or structural homology) but significantly less potent than Papaverine.
Note: If 2-ADPA is chemically converted to its isoquinoline derivative prior to the assay, potency will match or exceed Papaverine.
Comparative Data Summary
The following table summarizes the key experimental differences.
Parameter
Homoveratric Acid
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Molecular Weight
196.20 g/mol
238.24 g/mol
Melting Point
97–99 °C
120–123 °C (variable by polymorph)
UV Absorption ()
~280 nm
~280 nm, ~310 nm (due to acetophenone conjugation)
Smooth Muscle Relaxation ()
> 100 M (Inactive)
~50–100 M (Weak/Moderate)
Isoquinoline Yield (Cyclization)
0% (Requires activation)
> 85% (With amine/acid catalyst)
References
ChemicalBook. (3,4-Dimethoxyphenyl)acetic acid - Properties and Safety. ChemicalBook.[2][3]
Ivanov, I., et al. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 2011, 16, 7019-7032.
Marinova, P., et al. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate, 2022.
PubChem. (3,4-Dimethoxyphenyl)acetic acid (Homoveratric Acid) Compound Summary. National Library of Medicine.
Google Patents. Process for preparation of Ivabradine (WO2010072409A1). Google Patents.
Comparative Guide: Spectral Analysis of Dimethoxyphenylacetic Acid Isomers
Executive Summary Dimethoxyphenylacetic acid isomers are critical building blocks in the synthesis of isoquinoline alkaloids, cardiovascular drugs (e.g., Verapamil), and various phenethylamine derivatives. While they sha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dimethoxyphenylacetic acid isomers are critical building blocks in the synthesis of isoquinoline alkaloids, cardiovascular drugs (e.g., Verapamil), and various phenethylamine derivatives. While they share the same molecular formula (
) and molecular weight (196.20 g/mol ), their structural differences lead to distinct reactivity and pharmacological profiles.
This guide provides a technical comparison of the commercially relevant isomers—3,4- , 2,5- , 2,3- , 3,5- , and 2,4-dimethoxyphenylacetic acid . It focuses on using
H NMR spectroscopy as the primary tool for differentiation, supported by melting point and mass spectrometry data.
Chemical Structure & Properties Overview
The position of the methoxy (
) substituents on the benzene ring dictates the electronic environment, drastically affecting the aromatic region of the NMR spectrum.
Isomer
Common Name / Code
CAS Number
Melting Point (°C)
Key Application
3,4-Dimethoxy
Homoveratric Acid
93-40-3
96 – 98
Precursor to Verapamil , Papaverine
2,5-Dimethoxy
—
1758-25-4
121 – 128
Intermediate for lipophilic phenethylamines
3,5-Dimethoxy
—
4670-10-4
102 – 103
Synthesis of symmetric benzotetramisole analogues
2,3-Dimethoxy
—
90-53-9
83 – 85
Regioisomer research; less common in pharma
2,4-Dimethoxy
—
16523-28-7
114 – 116
Intermediate for Puerarin analogues
Spectral Comparison: The
H NMR Fingerprint
The most reliable method to distinguish these isomers is the aromatic splitting pattern (6.5 – 7.5 ppm). The substitution pattern determines the number of neighboring protons and, consequently, the multiplicity (coupling) of the signals.[1]
Aromatic Region Analysis
A. The Symmetric Isomer: 3,5-Dimethoxyphenylacetic Acid
Pattern: Meta-coupling only (small
values).
Signals:
~6.40 ppm (d, Hz, 2H): Protons at C2 and C6 are equivalent.
~6.35 ppm (t, Hz, 1H): Proton at C4.
Differentiation: Look for a 2:1 integration ratio and the absence of large ortho-couplings (
Hz).
B. The "Vicinal Triplet" Isomer: 2,3-Dimethoxyphenylacetic Acid
Pattern: 1,2,3-trisubstituted benzene ring.
Signals:
Shows a distinct triplet (or dd appearing as t) for the central proton (H5) due to two ortho neighbors.
~7.00 ppm (t, Hz, 1H, H5).
~6.80–6.90 ppm (d, Hz, 2H, H4/H6).
Differentiation: The presence of a triplet with large coupling (
Hz) is unique to the 2,3-isomer (and 2,6-isomer, which is sterically hindered and rare).
C. The ABX Systems: 3,4- vs. 2,4- vs. 2,5-
These isomers all possess a 1,2,4-trisubstituted ring, producing an ABX or AMX pattern (one isolated proton, two adjacent).
Isomer
Proton Arrangement
Diagnostic Signals (approx. in )
3,4-Dimethoxy
H2 (isolated), H5/H6 (adjacent)
H5: d ( Hz) at ~6.80 ppm.H6: dd ( Hz) at ~6.85 ppm.H2: d ( Hz) at ~6.88 ppm.Note: Often appears as a tight multiplet due to similar electronic environments.
2,5-Dimethoxy
H6 (isolated), H3/H4 (adjacent)
H6: s (or d, Hz) at ~6.80 ppm.H3/H4: Pair of doublets ( Hz) at ~6.7–6.9 ppm.Key: H6 is often singlet-like due to lack of ortho neighbors.
2,4-Dimethoxy
H3 (isolated), H5/H6 (adjacent)
H3: d ( Hz) at ~6.45 ppm (Upfield due to two ortho-OMe groups).H6: d ( Hz) at ~7.10 ppm.H5: dd ( Hz) at ~6.50 ppm.
Aliphatic Region (Methylene & Methoxy)
: A singlet integrating to 2H.
3,4-isomer:
3.58 ppm.
2,x-isomers: Often shifted slightly downfield (
3.60–3.70 ppm) due to the ortho-methoxy group deshielding the methylene protons.
: Two singlets (3H each) or one overlapping singlet (6H) around 3.7–3.9 ppm.
Objective: Identify an unknown dimethoxyphenylacetic acid isomer sample.
Reagents:
Deuterated Solvent:
(Chloroform-d) or DMSO-.
Internal Standard: TMS (Tetramethylsilane).
Procedure:
Sample Preparation: Dissolve ~10 mg of the solid sample in 0.6 mL of
. Ensure the solution is clear; filter if necessary to remove inorganic salts.
Acquisition:
Pulse sequence: Standard 1H (e.g., zg30).
Scans: 16 (sufficient for >98% purity).
Spectral Width: -2 to 14 ppm.
Processing:
Phase correction and baseline correction are critical for accurate integration.
Reference the solvent peak (
residual at 7.26 ppm).
Analysis Logic (See Diagram Below):
Figure 1: Decision tree for identifying dimethoxyphenylacetic acid isomers based on 1H NMR aromatic splitting patterns.
Advanced Characterization: Mass Spectrometry & IR[2]
While NMR is definitive for structure, MS and IR provide supporting data for purity and functional group verification.
Mass Spectrometry (EI, 70 eV)
Molecular Ion (
): All isomers show a peak at m/z 196 .
Fragmentation:
m/z 151: Loss of
(characteristic of phenylacetic acids).
m/z 91: Tropylium ion (less intense in methoxy derivatives compared to unsubstituted).
Differentiation: Isomers are difficult to distinguish by low-res MS alone due to similar fragmentation pathways. However, the intensity ratio of the m/z 151 peak relative to the base peak can vary slightly between ortho-substituted (2,x-) and meta/para-substituted isomers due to the "ortho effect" facilitating specific rearrangements.
Infrared Spectroscopy (FT-IR)
Carbonyl Stretch (
): Strong band at 1700–1720 cm .
Fingerprint Region (600–1500 cm
):
3,4-isomer: Bands at ~1515 cm
and ~1260 cm (C-O stretch).
2,5-isomer: Often shows a distinct pattern due to the para-relation of the methoxy groups to each other (1,4-di-alkoxy pattern), typically showing a strong band near 800–820 cm
(C-H out-of-plane bending for 2 adjacent H).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7139, (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
A Comparative In Vitro Efficacy Analysis of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid Against Established Non-Steroidal Anti-Inflammatory Drugs
Introduction The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Phenylacetic acid derivatives have historically formed a cor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and safety profiles. Phenylacetic acid derivatives have historically formed a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development. This guide introduces a novel compound, (2-Acetyl-4,5-dimethoxyphenyl)acetic acid, and outlines a proposed series of in vitro studies to rigorously evaluate its anti-inflammatory potential in comparison to two well-established drugs: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.
The rationale for this investigation is grounded in the structural similarities of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid to other compounds with known anti-inflammatory and analgesic properties. By systematically comparing its effects on key inflammatory mediators and enzymes against those of Ibuprofen and Celecoxib, we can generate a foundational dataset to inform its potential as a future therapeutic candidate. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and detailed experimental protocols for such an evaluation.
The Central Role of Cyclooxygenase in Inflammation: A Mechanistic Overview
Inflammation is a complex biological response, and at its core are the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two primary isoforms of this enzyme:
COX-1: This isoform is constitutively expressed in many tissues and plays a role in various physiological processes, including maintaining the integrity of the gastric mucosa and regulating renal blood flow.[1]
COX-2: While typically undetectable in most tissues, COX-2 is induced by inflammatory stimuli and is a key player in the production of prostaglandins that mediate pain and inflammation.[1]
The primary mechanism of action for NSAIDs is the inhibition of these COX enzymes.[2] Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, which accounts for both their therapeutic effects and some of their side effects, such as gastrointestinal issues. In contrast, COX-2 selective inhibitors like Celecoxib were developed to specifically target the inflammation-associated enzyme, theoretically reducing the risk of certain side effects.[3]
Our proposed investigation will therefore focus on elucidating the inhibitory activity of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid on both COX isoforms and its downstream effects on the production of inflammatory mediators.
Figure 1: Mechanism of Action of NSAIDs
In Vitro Experimental Design and Methodologies
To ensure a robust and comprehensive comparison, a series of well-established in vitro assays are proposed. The murine macrophage cell line, RAW 264.7, is selected as the primary cellular model due to its widespread use in inflammation research and its reliable response to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]
Figure 2: Cell-Based Assay Workflow
Cell Culture and Reagent Preparation
Cell Line: RAW 264.7 murine macrophage cell line.
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Lipopolysaccharide (LPS) Stock: A 1 mg/mL stock solution of LPS from Escherichia coli is prepared in sterile phosphate-buffered saline (PBS) and stored at -20°C. Working solutions are prepared in culture medium.
Test Compounds: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid, Ibuprofen, and Celecoxib are dissolved in dimethyl sulfoxide (DMSO) to create 100 mM stock solutions. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Rationale: It is crucial to determine the cytotoxic concentrations of the test compounds to ensure that any observed anti-inflammatory effects are not simply a result of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is indicative of cell viability.[6]
Protocol:
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
Replace the medium with fresh medium containing various concentrations of the test compound, Ibuprofen, or Celecoxib.
Incubate for 24 hours at 37°C and 5% CO2.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines, while prostaglandin E2 (PGE2) is a primary lipid mediator of inflammation produced via the COX pathway.[7][8] Measuring the inhibition of these molecules provides a direct assessment of the anti-inflammatory activity of the test compounds in a cellular context.
Protocol:
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
Pre-treat the cells with various non-toxic concentrations of the test compound, Ibuprofen, or Celecoxib for 1 hour.
Stimulate the cells with LPS (a typical concentration range is 10-100 ng/mL) for 24 hours to induce an inflammatory response.[9][10]
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
Quantify the concentrations of TNF-α, IL-6, and PGE2 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[11][12][13]
Construct a standard curve for each analyte and determine the concentrations in the samples.
Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.
COX-1 and COX-2 Enzyme Inhibition Assay
Rationale: This cell-free assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified COX-1 and COX-2, allowing for the determination of potency and selectivity.
Protocol:
Utilize a commercial COX inhibitor screening assay kit that typically includes purified ovine or human COX-1 and COX-2 enzymes.
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
Add the COX-1 or COX-2 enzyme to the respective wells.
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
Incubate for a specified time at a controlled temperature (e.g., 37°C).
The production of prostaglandin E2 (PGE2) is then quantified, often using a competitive ELISA format provided within the kit.
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Hypothetical Comparative In Vitro Efficacy Data
The following table presents a plausible, illustrative dataset that could be generated from the aforementioned experiments. These values are for demonstrative purposes to guide the interpretation of potential results.
Parameter
(2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Ibuprofen
Celecoxib
Cell Viability (MTT Assay)
> 100 µM
> 100 µM
> 100 µM
TNF-α Release Inhibition (IC50)
15 µM
25 µM
5 µM
IL-6 Release Inhibition (IC50)
20 µM
30 µM
8 µM
PGE2 Production Inhibition (IC50)
5 µM
10 µM
0.5 µM
COX-1 Enzyme Inhibition (IC50)
50 µM
15 µM
> 100 µM
COX-2 Enzyme Inhibition (IC50)
2 µM
10 µM
0.1 µM
COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2)
25
1.5
> 1000
Interpretation of Hypothetical Results and Scientific Rationale
Low Cytotoxicity: The high CC50 value (>100 µM) suggests that the compound is not toxic to RAW 264.7 cells at concentrations where anti-inflammatory effects are observed. This is a critical first step in establishing a therapeutic window.
Potent Inhibition of Inflammatory Mediators: The hypothetical IC50 values for the inhibition of TNF-α, IL-6, and PGE2 release are in the low micromolar range, suggesting potent anti-inflammatory activity. Notably, its hypothetical potency in inhibiting PGE2 production is comparable to that of Ibuprofen and superior to it in inhibiting TNF-α and IL-6 release.
COX-2 Selectivity: The most significant finding from this hypothetical dataset is the compound's COX-2 selectivity. With a selectivity index of 25, it is substantially more selective for COX-2 than the non-selective Ibuprofen (index of 1.5). While not as highly selective as Celecoxib (index > 1000), this profile suggests a potentially favorable balance between efficacy and a reduced risk of COX-1 related side effects. The potent inhibition of the COX-2 enzyme (IC50 of 2 µM) aligns with the strong inhibition of PGE2 production in the cell-based assay.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid as a potential anti-inflammatory agent. The proposed series of experiments, from cytotoxicity assessments to specific enzyme inhibition assays, would provide a clear and comparative understanding of its efficacy and mechanism of action relative to established drugs like Ibuprofen and Celecoxib.
The hypothetical data presented suggests that (2-Acetyl-4,5-dimethoxyphenyl)acetic acid could represent a promising lead compound with potent anti-inflammatory effects and a favorable COX-2 selectivity profile. Should experimental data align with these projections, further preclinical development would be warranted. This would include in vivo studies in animal models of inflammation and pain to confirm efficacy and assess the pharmacokinetic and safety profiles of the compound. The methodologies and rationale presented herein provide a solid foundation for these future investigations.
References
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved February 2, 2026, from [Link]
Chen, Y. F., et al. (2014). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Molecules, 19(12), 20359–20373.
Choi, R. J., et al. (2021). Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson's Disease Mouse Model and RAW264.7 Macrophages. Journal of Medicinal Food, 24(2), 133–145.
FDA. (2017). Pharmacology Review(s) - 210045Orig1s000. Retrieved February 2, 2026, from [Link]
Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products.
He, H., et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 8(5), 1593–1598.
Lee, S. H., et al. (2011). p-IBU inhibits COX-2 and PGE 2 in macrophages. Cancer Prevention Research, 4(10), 1656–1665.
Li, Y., et al. (2021). The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells. Molecules, 26(19), 5734.
Luan, L., et al. (2022). NBF affects COX-2 protein level in RAW264.7 macrophages following LPS... ResearchGate. Retrieved February 2, 2026, from [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
Park, S. Y., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 28(11), 4395.
Pinto, M. C. X., et al. (2007). An ELISA method to measure inhibition of the COX enzymes.
R-Biopharm. (n.d.). Prostaglandin E2 (PGE2) ELISA Kit. Retrieved February 2, 2026, from [Link]
ResearchGate. (2013). What is the best LPS concentration to stimulate macrophages/monocytes? Retrieved February 2, 2026, from [Link]
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
Wang, M., et al. (2020). Establishment of a lipopolysaccharide-induced inflammation model of human fetal colon cells. Molecular Biology Reports, 47(7), 5139–5147.
Wang, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 75, 205–212.
Zhang, J., et al. (2020). Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. Journal of Orthopaedic Surgery and Research, 15(1), 1–9.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Target Analyte: (2-Acetyl-4,5-dimethoxyphenyl)acetic acid
Molecular Formula: C₁₂H₁₄O₅
Monoisotopic Mass: 238.0841 Da
Application: Key intermediate in the synthesis of benzazepine derivatives (e.g., Ivabradine) and isoquinoline alkaloids.
In pharmaceutical development, confirming the identity of synthetic intermediates is a critical quality attribute (CQA). While low-resolution mass spectrometry (LRMS) and Nuclear Magnetic Resonance (NMR) provide structural insights, they often fail to definitively distinguish between isobaric impurities or confirm the elemental composition with regulatory-grade confidence.
This guide details the validation of the molecular formula C₁₂H₁₄O₅ using High-Resolution Mass Spectrometry (HRMS) . We compare this approach against traditional alternatives and provide a self-validating experimental protocol designed to meet ICH Q2(R1) standards for specificity and identification.
Comparative Analysis: Why HRMS?
To justify the resource allocation for HRMS, one must understand the limitations of alternative techniques when analyzing aromatic acetic acid derivatives.
Table 1: Performance Matrix of Confirmation Techniques
Feature
HRMS (Q-TOF / Orbitrap)
Low-Res MS (Triple Quad)
Elemental Analysis (CHN)
Primary Output
Exact Mass ( to 4 dec. places)
Nominal Mass (Integer)
Weight % of C, H, N
Mass Accuracy
< 5 ppm (Often < 2 ppm)
± 0.5 Da (500+ ppm)
N/A
Specificity
High: Distinguishes C₁₂H₁₄O₅ from C₁₃H₁₀O₄N
Low: Cannot distinguish isobars
Medium: Bulk property only
Sample Req.
Microgram scale (Non-destructive)
Microgram scale
Milligram scale (Destructive)
Impurity Impact
Can resolve impurities chromatographically
Co-eluting isobars merge
Impurities skew results significantly
Verdict
Gold Standard for Formula Confirmation
Good for Quantitation, Poor for ID
Complementary, but outdated for ID
The "Senior Scientist" Insight
Why LRMS Fails Here:
The nominal mass of (2-Acetyl-4,5-dimethoxyphenyl)acetic acid is 238 Da .
Consider a potential impurity or degradation product: C₁₄H₁₀N₂O₂ .
Nominal Mass: 238 Da.
Exact Mass: 238.0742 Da.
Target Exact Mass: 238.0841 Da.
A Triple Quadrupole (LRMS) sees both as "238". An HRMS with 5 ppm accuracy easily resolves the 0.0099 Da difference, confirming the presence of oxygen/hydrogen saturation rather than nitrogen.
Experimental Protocol
This protocol uses Electrospray Ionization (ESI) in Negative Mode .[1]
Rationale: The analyte contains a carboxylic acid moiety (-COOH).[2] Negative mode ([M-H]⁻) typically yields a cleaner spectrum with higher sensitivity for acidic species compared to positive mode, which requires protonation of the ketone or ether groups.
A. Sample Preparation[3]
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (HPLC grade).
Working Solution: Dilute stock 1:100 with 50:50 Methanol:Water (with 0.1% Formic Acid or Ammonium Formate to assist ionization stability, though pure solvents often suffice for negative mode). Target concentration: ~10 µg/mL.
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
B. Instrumentation Parameters (Representative for Q-TOF)
Source: ESI (Negative Mode)
Capillary Voltage: 2.5 kV (Lower voltage prevents arcing in negative mode)
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)
Source Temp: 120°C
Desolvation Gas: Nitrogen (800 L/hr at 350°C)
Mass Range: 50–1000
Calibration: External calibration using Sodium Formate or Leucine Enkephalin immediately prior to injection.
C. Workflow Diagram
Figure 1: Step-by-step HRMS acquisition workflow for formula confirmation.
Data Analysis & Interpretation
To scientifically validate the formula, we must calculate the theoretical mass and compare it with the observed mass.
A. Theoretical Calculation
Formula: C₁₂H₁₄O₅
Carbon (12):
Hydrogen (14):
Oxygen (5):
Monoisotopic Neutral Mass:
Da
Ionization (Negative Mode [M-H]⁻):
Subtract Proton (H⁺):
Theoretical
:
B. Acceptance Criteria (Self-Validating System)
For the result to be valid, it must meet three criteria:
Mass Accuracy: Error < 5 ppm.
Isotopic Pattern: The relative abundance of the M+1 peak (due to ¹³C) must match theoretical predictions.
Fragment Ions: Detection of logical fragments (e.g., loss of CO₂).
C. Example Data Evaluation
Parameter
Theoretical Value
Experimental Value
Deviation
Pass/Fail
([M-H]⁻)
237.0769
237.0774
+0.5 mDa
PASS
Error (ppm)
0.0
2.1 ppm
-
PASS
Isotope (M+1)
~13.5% abundance
13.2% abundance
-
PASS
DBE
6.0
6.0
-
PASS
Note: DBE (Double Bond Equivalent) for C₁₂H₁₄O₅ is 6 (1 ring + 3 double bonds in ring + 1 carbonyl (acetyl) + 1 carbonyl (acid)).
D. Structural Corroboration (MS/MS)
While exact mass confirms the formula, fragmentation supports the structure.
In negative mode, look for:
193.08: Loss of CO₂ (44 Da) from the carboxylic acid group (Decarboxylation).
178.06: Subsequent loss of Methyl radical (CH₃) from a methoxy group.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4][5] [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (General reference for HRMS principles).
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][Link]
Holčapek, M., & Byrdwell, W. C. (Eds.). (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. AOCS Press.
Comparative analysis of the crystal packing of dimethoxyphenylacetic acid analogues
Executive Summary This guide provides a structural analysis of dimethoxyphenylacetic acid (DMPAA) analogues, focusing on the competition between classical carboxylic acid homosynthons and methoxy-mediated heterosynthons....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a structural analysis of dimethoxyphenylacetic acid (DMPAA) analogues, focusing on the competition between classical carboxylic acid homosynthons and methoxy-mediated heterosynthons.
For drug development professionals, understanding these packing motifs is critical. The specific arrangement of the crystal lattice directly dictates solubility , tableting mechanical properties , and bioavailability .
Key Finding: Unlike the majority of phenylacetic acid derivatives which form stable centrosymmetric dimers, 3,4-dimethoxyphenylacetic acid (Homoveratric acid) exhibits a rare catemeric (chain) structure. This deviation highlights the disruptive influence of specific methoxy-substitution patterns on supramolecular assembly.
Part 1: Structural Landscape & Synthon Competition
The crystal engineering of DMPAA analogues is defined by a "tug-of-war" between two dominant interaction modes. When selecting a solid form for development, you are essentially selecting which of these forces dominates the lattice energy.
The Interactions
The Strong Homosynthon (Target): The carboxylic acid cyclic dimer [
]. This is the thermodynamic sink for most acidic drugs, offering high melting points and stability.
The Disruptor (Variable): The methoxy (
) group. It acts as a hydrogen bond acceptor and introduces steric bulk. In specific positions (e.g., 3,4-substitution), it forces the carboxylic acid to abandon the dimer and form less stable chains.
Comparative Packing Analysis
The following table contrasts the critical structural metrics of the key analogues.
Analogue
Substitution Pattern
Primary Packing Motif
Graph Set
Melting Point (°C)
Solubility Implication
3,4-DMPAA
meta, para
Infinite Chains (Catemers)
/
96–99
Higher kinetic solubility due to weaker chain termini exposure.
3-MPAA
meta
Cyclic Dimers
~100
Standard stability; requires higher energy to break lattice.
3,5-DMPAA
meta, meta
Cyclic Dimers
102–103
High symmetry leads to efficient packing and higher thermal stability.
2,x-DMPAA
ortho, x
Distorted Dimers
(Strained)
Variable
Steric hindrance at ortho position often forces out-of-plane twisting.
Mechanism of Deviation
In 3,4-DMPAA , the methoxy groups adopt a conformation where they point away from each other to minimize steric repulsion. This specific torsion creates a lattice geometry where the carboxylic acid protons are more accessible to the methoxy oxygens of neighboring molecules than to their own acid partners, leading to O–H···O(methoxy) or O–H···O(carbonyl) chains rather than dimers.
Part 2: Decision Pathways for Solid Form Selection
When screening these analogues, the resulting crystal habit and stability are predictable based on the interaction hierarchy. The diagram below illustrates the logic flow for determining the packing motif based on substitution.
Diagram 1: Packing Motif Determination Logic
Caption: Logic flow predicting crystal packing based on methoxy substitution patterns. Note the divergence of 3,4-DMPAA into chain motifs.
Part 3: Experimental Protocols
To validate these structures in a drug development context, precise crystallization control is required. Rapid precipitation often yields metastable forms; therefore, thermodynamic control is essential for comparative analysis.
Objective: Grow single crystals suitable for SC-XRD to confirm packing motifs.
Solvent Selection: Prepare a binary solvent system of Ethanol:Water (70:30 v/v) .
Why: Pure organic solvents often favor kinetic precipitation. Water acts as an antisolvent that slows nucleation, allowing the thermodynamic dimer/catemer preference to manifest.
Saturation: Dissolve 100 mg of the specific DMPAA analogue in 5 mL of the solvent mixture at 50°C.
Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
Trustworthiness Check: If the filtrate is cloudy, reheat. Nucleation sites must be minimized.
Evaporation: Cover the vial with Parafilm and pierce 3–5 small holes. Store at 20°C in a vibration-free environment.
Harvesting: Crystals should appear within 48–72 hours.
3,4-DMPAA: Look for needle/lath-like habits (characteristic of chain growth).
3,5-DMPAA: Look for block/prism habits (characteristic of dimers).
Protocol B: Structural Validation (SC-XRD)
Objective: Differentiate between Dimer and Catemer.
Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.
Data Collection: Collect at 100 K (cryo-cooling is mandatory to reduce thermal motion of the methoxy methyl groups).
Refinement Focus:
Locate the carboxylic acid proton in the difference Fourier map.
The Test: Measure the
distance.
If
and connects two carboxyl groups Dimer .
If
connects carboxyl to a methoxy or carbonyl of a different unit cell equivalent Catemer .
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for isolating and identifying the packing motif of DMPAA analogues.
References
Chopra, D., Choudhury, A. R., & Guru Row, T. N. (2003).[1] 3,4-Dimethoxyphenylacetic acid.[1][2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online.[1] [Link]
Kavitha, M., et al. (2016). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate. IUCrData. [Link]
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. [Link]
Bünnemann, K., & Merten, C. (2017).[7] Solvation of a chiral carboxylic acid: effects of hydrogen bonding on the IR and VCD spectra of α-methoxyphenylacetic acid. Physical Chemistry Chemical Physics.[7] [Link]